Antitumor agent-152
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-3-24-12-5-4-10(6-13(12)23-2)16-20-11(8-25-16)9-26-17-21-14(18)7-15(19)22-17/h4-8H,3,9H2,1-2H3,(H4,18,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHRBBNZAVXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)CSC3=NC(=CC(=N3)N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Antitumor Agent-152 (Compound 5) - Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-152, also identified as Compound 5, is a potent and specific inhibitor of deoxycytidine kinase (dCK). This enzyme plays a critical role in the nucleoside salvage pathway, a metabolic route essential for the synthesis of DNA precursors, particularly in certain cancer cells. By targeting dCK, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in malignant cells. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Deoxycytidine Kinase (dCK)
The primary molecular target of this compound is deoxycytidine kinase (dCK), a pivotal enzyme in the deoxyribonucleoside salvage pathway.[1] dCK catalyzes the phosphorylation of deoxyribonucleosides, such as deoxycytidine (dC), to their corresponding monophosphates. These monophosphates are subsequently converted to triphosphates, which are the essential building blocks for DNA synthesis and repair.
In many cancer cell lines, there is an increased reliance on the nucleoside salvage pathway for the production of deoxynucleoside triphosphates (dNTPs). This dependency makes dCK a compelling target for anticancer therapy. The inhibition of dCK by this compound leads to a depletion of the deoxycytidine triphosphate (dCTP) pools within the cancer cells. This depletion causes replication stress, ultimately resulting in the induction of cell cycle arrest and apoptosis.
The interaction between this compound and dCK is characterized by high affinity, leading to potent inhibition of the enzyme's catalytic activity.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro cellular assays. The following table summarizes the key quantitative metric for its activity against dCK.
| Parameter | Cell Line | Value | Reference |
| IC50 (Inhibition of 3H-dC uptake) | L1210 leukemia cells | 1.12 μM | [1] |
Table 1: In vitro inhibitory activity of this compound.
Signaling Pathway
The mechanism of action of this compound directly impacts the DNA synthesis pathway by inhibiting a key upstream enzyme. The following diagram illustrates the central role of dCK in the nucleoside salvage pathway and the point of intervention for this compound.
Experimental Protocols
The following protocols are representative of the key experiments used to characterize the mechanism of action of this compound.
Deoxycytidine Kinase (dCK) Inhibition Assay (3H-dC Uptake Assay)
This cellular assay measures the ability of a compound to inhibit the dCK-dependent uptake and phosphorylation of radiolabeled deoxycytidine.
Objective: To determine the IC50 value of this compound for the inhibition of dCK activity in intact cells.
Materials:
-
L1210 leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
[3H]-deoxycytidine (3H-dC)
-
This compound (Compound 5)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed L1210 leukemia cells in a 96-well plate at a density of 1 x 105 cells per well in RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Radiolabeling: Add [3H]-deoxycytidine to each well to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Washing: Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Precipitation: Precipitate the cellular macromolecules by adding 10% trichloroacetic acid and incubating on ice for 15 minutes.
-
Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a specific inhibitor of deoxycytidine kinase with demonstrated in vitro potency against leukemia cells. Its mechanism of action, centered on the disruption of the nucleoside salvage pathway, provides a clear rationale for its antitumor effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this and related compounds as potential cancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
Technical Guide: Antitumor Agent-152 and its Inhibition of Deoxycytidine Kinase (dCK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-152, also referred to as Compound 5 in seminal research, is a potent inhibitor of deoxycytidine kinase (dCK). This enzyme plays a crucial role in the nucleoside salvage pathway, a critical process for the synthesis of DNA precursors, particularly in rapidly proliferating cancer cells. By targeting dCK, this compound disrupts the supply of necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis in malignant cells. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the relevant biological pathways.
Core Mechanism: Inhibition of the Nucleoside Salvage Pathway
Deoxycytidine kinase is the rate-limiting enzyme in the salvage pathway for deoxyribonucleosides. It catalyzes the phosphorylation of deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) to their respective monophosphate forms. These are subsequently converted to triphosphates and incorporated into DNA. In many cancer cells, the de novo nucleotide synthesis pathway is supplemented or even superseded by the salvage pathway, making dCK a compelling target for anticancer therapies. This compound acts as a specific substrate and inhibitor of dCK, thereby blocking this vital pathway.[1]
References
An In-depth Technical Guide on the Discovery of Antitumor Agent-152 (Compound 5), a Novel Deoxycytidine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents to combat cancer has led researchers to explore various molecular targets critical for tumor cell survival and proliferation. One such target is deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. This pathway allows cells to recycle deoxyribonucleosides, which are essential building blocks for DNA synthesis. In many cancer cells, there is an increased reliance on this salvage pathway, making dCK an attractive target for anticancer drug development.
This technical guide details the discovery and preclinical evaluation of Antitumor agent-152, also referred to as Compound 5 in the primary literature. This small molecule was identified as a potent and specific inhibitor of human deoxycytidine kinase (dCK). The development of this compound stemmed from a high-throughput screening campaign followed by a structure-activity relationship (SAR) study, culminating in a lead compound with demonstrated in vivo efficacy. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying mechanism of action for this compound.
It is important to note that the designation "this compound" is also associated with Enitociclib (VIP152), a clinical-stage CDK9 inhibitor. This guide, however, focuses specifically on the dCK inhibitor identified as "Compound 5" in the foundational study by Murphy et al. (2013).
Mechanism of Action: Targeting the Nucleoside Salvage Pathway
Deoxycytidine kinase is a pivotal enzyme that catalyzes the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine to their respective monophosphate forms. This is the rate-limiting step in the salvage pathway for these nucleosides. By inhibiting dCK, this compound disrupts the supply of precursors for DNA synthesis. In cancer cells that are highly dependent on this pathway, this inhibition can lead to DNA replication stress, cell cycle arrest, and ultimately, apoptosis.[1]
The therapeutic strategy involves the combined inhibition of the de novo nucleotide synthesis pathway and the nucleoside salvage pathway. This dual-pronged attack is designed to create a lethal depletion of the deoxycytidine triphosphate (dCTP) pools necessary for DNA replication in rapidly dividing cancer cells.[2]
Below is a diagram illustrating the role of dCK in the nucleoside salvage pathway and the point of inhibition by this compound.
Discovery and Development Workflow
The identification of this compound (Compound 5) was the result of a systematic drug discovery process. This workflow began with a high-throughput screen of a diverse chemical library to identify initial hits against human dCK. Promising candidates then entered a structure-activity relationship (SAR) optimization phase to improve potency and drug-like properties. The lead compounds were subsequently evaluated in cell-based assays and ultimately in in vivo models to confirm their antitumor activity.
Quantitative Data Summary
The SAR studies explored modifications at various positions of the initial hit scaffold. The inhibitory activity of the synthesized compounds was evaluated using both a biochemical assay with recombinant human dCK and a cell-based assay measuring the uptake of ³H-deoxycytidine in murine L1210 leukemia and CCRF-CEM human T-cell leukemia cell lines.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 5) and Analogs
| Compound | Recombinant Human dCK IC₅₀ (µM) | L1210 Cells ³H-dC Uptake IC₅₀ (µM) | CCRF-CEM Cells ³H-dC Uptake IC₅₀ (µM) |
| 5 (this compound) | 0.142 | 1.12 | 3.7 |
| 15a (Initial Hit) | > 50 | 16.3 | 9.1 |
| 15c | 0.142 | 1.3 | 2.5 |
| 16a | 0.045 | 0.8 | 1.5 |
| 16b | 0.027 | 0.5 | 0.9 |
| 16c | 0.022 | 0.4 | 0.7 |
Data compiled from Murphy JM, et al. J Med Chem. 2013;56(17):6696-6708.
Experimental Protocols
Recombinant Human dCK Inhibition Assay
The inhibitory activity against recombinant human dCK was determined using a coupled-enzyme spectrophotometric assay.
-
Protein Expression and Purification: A variant of human dCK with enhanced stability (C4S-dCK) was expressed in E. coli and purified.[3]
-
Assay Components: The reaction mixture contained 100 mM Tris pH 7.5, 200 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 0.8 mM phosphoenolpyruvate, 0.4 mM NADH, 50 nM dCK, and 1 mM ATP.[3]
-
Enzyme Coupling System: Pyruvate kinase and lactate (B86563) dehydrogenase were included as coupling enzymes. The activity of dCK, which consumes ATP, is coupled to the oxidation of NADH by lactate dehydrogenase, leading to a decrease in absorbance at 340 nm.
-
Inhibitor Testing: The assay was performed in the presence of varying concentrations of the test compounds to determine the IC₅₀ values. Measurements were taken in triplicate at 310 K.
³H-Deoxycytidine (³H-dC) Uptake Assay in Cell Lines
This cell-based assay measures the ability of the compounds to inhibit the dCK-dependent uptake and phosphorylation of radiolabeled deoxycytidine.
-
Cell Culture: Murine L1210 leukemia cells or human CCRF-CEM T-cell leukemia cells were cultured in appropriate media.
-
Compound Incubation: Cells were pre-incubated with varying concentrations of the inhibitor for a specified period.
-
Radiolabeling: ³H-deoxycytidine was added to the cell culture and incubated for a defined time to allow for uptake and phosphorylation.
-
Measurement of Radioactivity: The cells were harvested, and the incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: The concentration of inhibitor that caused a 50% reduction in ³H-dC uptake (IC₅₀) was calculated.
Conclusion
This compound (Compound 5) represents a significant advancement in the development of small molecule inhibitors of deoxycytidine kinase. Its discovery through a systematic workflow, from high-throughput screening to in vivo validation, highlights the potential of targeting the nucleoside salvage pathway in cancer therapy. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further optimization of this chemical scaffold could lead to the development of next-generation dCK inhibitors with improved therapeutic indices for the treatment of various malignancies.
References
In Vitro Anticancer Activity of VIP152 (enitociclib): A Technical Guide
Disclaimer: The term "Antitumor agent-152" is not a unique identifier in scientific literature and can refer to several different investigational compounds. This guide focuses on the well-documented, potent, and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, VIP152 (also known as enitociclib) , for which substantial in vitro anticancer data is available.
This technical guide provides an in-depth overview of the in vitro anticancer activity of VIP152, tailored for researchers, scientists, and drug development professionals. It includes a summary of its efficacy across various cancer cell lines, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Core Mechanism of Action
VIP152 is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a cyclin partner (primarily Cyclin T1). The P-TEFb complex plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event releases Pol II from a paused state at the promoter region of many genes, allowing for productive transcript elongation.
Many cancers are dependent on the continuous and high-level expression of short-lived anti-apoptotic and oncogenic proteins such as MYC and MCL-1. The transcription of the genes encoding these proteins is particularly reliant on CDK9 activity. By inhibiting CDK9, VIP152 prevents the phosphorylation of Pol II, leading to a halt in transcriptional elongation. This results in the rapid depletion of critical survival proteins, ultimately inducing apoptosis and cell death in cancer cells.[1][2][3][4]
Data Presentation: In Vitro Cytotoxicity
VIP152 has demonstrated potent cytotoxic and anti-proliferative activity across a range of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HG-3 | Chronic Lymphocytic Leukemia (CLL) | 50 - 67 | [5] |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 150 - 1000 | [5] |
| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | ~100 | [5] |
| OPM-2 | Multiple Myeloma (MM) | 36 - 78 | [6] |
| MM1.S | Multiple Myeloma (MM) | 36 - 78 | [6] |
| NCI-H929 | Multiple Myeloma (MM) | 36 - 78 | [6] |
| U266B1 | Multiple Myeloma (MM) | 36 - 78 | [6] |
| Various MCL cell lines | Mantle Cell Lymphoma (MCL) | 55 - 172 | [7] |
| Various DLBCL cell lines | Diffuse Large B-cell Lymphoma (DLBCL) | 32 - 172 | [7] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Signaling Pathway Visualization
The following diagram illustrates the CDK9 signaling pathway and the mechanism of inhibition by VIP152.
Caption: VIP152 inhibits the P-TEFb complex, preventing RNA Pol II phosphorylation and transcription of oncogenes.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro anticancer activity of VIP152.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
VIP152 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of VIP152 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest VIP152 dose) and untreated cells.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 or 96 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of VIP152 and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Target Modulation
This protocol is used to detect changes in the phosphorylation of RNA Polymerase II and the expression levels of key downstream proteins like MYC and MCL-1 following treatment with VIP152.
Materials:
-
Cancer cell lines
-
VIP152 stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit[9]
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNA Polymerase II (Ser2)
-
Total RNA Polymerase II
-
MCL-1
-
MYC
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of VIP152 (e.g., 0.1 µM, 1 µM) or vehicle control for a specified duration (e.g., 6, 8, or 24 hours).[1][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro evaluation of VIP152.
Caption: A standard workflow for characterizing the in vitro anticancer effects of VIP152.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Antitumor agent-152 target validation in cancer cells
- 1. medchemexpress.com [medchemexpress.com]
- 2. B152 anti-hyperglycosylated human chorionic gonadotropin free β-Subunit. A new, possible treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Expression of miR-152 in cervical cancer and its influence on cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of miR-152 in cervical cancer and its influence on cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Antitumor Agent-152: A Comprehensive Technical Guide
Introduction
Antitumor agent-152 is a novel small molecule inhibitor targeting the aberrant signaling cascade in various malignancies. Understanding its pharmacokinetic (PK) profile is paramount for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing potential toxicities. This document provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, based on comprehensive preclinical and early-phase clinical investigations. The methodologies for the key experiments are described, and all quantitative data are summarized for clarity and comparative analysis.
Non-Clinical Pharmacokinetics
The non-clinical pharmacokinetic evaluation of this compound was conducted in multiple species to ascertain its ADME profile and to support the first-in-human dose selection.
In Vivo Animal Studies
Experimental Protocol: Murine Pharmacokinetic Study
-
Subjects: Male BALB/c mice (n=5 per group), aged 6-8 weeks.
-
Administration:
-
Intravenous (IV): A single dose of 5 mg/kg was administered via the tail vein as a bolus injection. The vehicle was a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Oral (PO): A single dose of 20 mg/kg was administered by oral gavage. The vehicle was a 0.5% methylcellulose (B11928114) solution.
-
-
Sample Collection: Blood samples (approximately 50 µL) were collected from the saphenous vein into EDTA-coated tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1850 ± 210 | 980 ± 150 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (ng·h/mL) | 4560 ± 550 | 7300 ± 890 |
| AUC0-inf (ng·h/mL) | 4650 ± 570 | 7450 ± 910 |
| t1/2 (h) | 3.5 ± 0.4 | 4.1 ± 0.5 |
| CL (L/h/kg) | 1.08 ± 0.13 | - |
| Vss (L/kg) | 3.8 ± 0.5 | - |
| Absolute Bioavailability (F%) | - | 40.1% |
Data are presented as mean ± standard deviation.
In Vitro Metabolism
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
System: Pooled human and mouse liver microsomes (1 mg/mL protein concentration).
-
Incubation: this compound (1 µM) was incubated with liver microsomes and an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile.
-
Analysis: The remaining concentration of this compound was quantified by LC-MS/MS to determine the rate of depletion.
Table 2: In Vitro Metabolic Stability of this compound
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t1/2, min) |
| Mouse | 125 | 11.1 |
| Human | 45 | 30.8 |
Clinical Pharmacokinetics
A Phase I, open-label, single-center, dose-escalation study was conducted in patients with advanced solid tumors to evaluate the safety, tolerability, and pharmacokinetics of this compound.
Experimental Protocol: Phase I Human Study
-
Subjects: Patients with advanced refractory solid tumors.
-
Study Design: A standard 3+3 dose-escalation design was employed.
-
Dosing: this compound was administered orally once daily in 21-day cycles.
-
PK Sampling: On Cycle 1 Day 1, serial blood samples were collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Bioanalysis: Plasma concentrations were determined using a validated LC-MS/MS method.
Table 3: Mean Pharmacokinetic Parameters of this compound in Humans (Cycle 1 Day 1)
| Dose Level (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | t1/2 (h) |
| 50 | 450 ± 110 | 2.1 ± 0.5 | 4900 ± 1200 | 10.5 ± 2.1 |
| 100 | 980 ± 250 | 2.0 ± 0.8 | 11500 ± 2800 | 11.2 ± 2.5 |
| 200 | 1850 ± 450 | 1.9 ± 0.6 | 24000 ± 5900 | 10.8 ± 2.3 |
Data are presented as mean ± standard deviation.
Visualizations
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, which involves the inhibition of a key kinase in a cancer-related signaling pathway.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Workflow
The workflow for the in vivo pharmacokinetic analysis is depicted below, from drug administration to data analysis.
Caption: Workflow for a typical in vivo pharmacokinetic study.
An In-depth Technical Guide to Antitumor Agent-152 and its Impact on DNA/RNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antitumor agent-152, a deoxycytidine kinase (dCK) inhibitor, and its role in the inhibition of DNA synthesis. For comparative purposes and to address potential nomenclature confusion, this guide also details the mechanism of VIP152 (also known as BAY 1251152 or enitociclib), a selective cyclin-dependent kinase 9 (CDK9) inhibitor that impacts RNA synthesis. This document presents quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to support research and development in the field of oncology.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the available quantitative data for this compound and VIP152, detailing their inhibitory activities in various cancer cell lines and biochemical assays.
Table 1: this compound Inhibition Data
| Compound | Target | Assay | Cell Line | IC50 Value |
| This compound | Deoxycytidine Kinase (dCK) | ³H-deoxycytidine Uptake | L1210 leukemia | 1.12 µM[1] |
Table 2: VIP152 (BAY 1251152 / enitociclib) Inhibition Data
| Compound | Target | Assay | Cell Line(s) | IC50 Value |
| VIP152 | Cyclin-Dependent Kinase 9 (CDK9) | CDK9/Cyclin T Kinase Assay | - | 4.5 nM[2][3] |
| VIP152 | Cell Viability | CellTiter-Glo | Gynecologic Cancer Cell Lines | 38 - 593 nM[4] |
| VIP152 | Apoptosis Induction | Annexin V Staining | Diffuse Large B-Cell Lymphoma (DLBCL) | 300 - 500 nM[5] |
| VIP152 | Apoptosis Induction | Annexin V Staining | Primary DLBCL Cells | 100 nM[5] |
Core Mechanisms of Action
This compound: Inhibition of Deoxycytidine Kinase and DNA Synthesis
This compound functions as a specific substrate and inhibitor of deoxycytidine kinase (dCK). dCK is a pivotal enzyme in the nucleoside salvage pathway, which is responsible for phosphorylating deoxyribonucleosides to generate deoxynucleoside monophosphates. These monophosphates are subsequently converted to triphosphates, the essential building blocks for DNA synthesis and repair[5][6]. By inhibiting dCK, this compound disrupts the supply of necessary precursors for DNA replication, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells that are often highly dependent on the salvage pathway.
VIP152: Inhibition of CDK9 and RNA Synthesis
VIP152 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9)[7][8]. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), thereby releasing it from promoter-proximal pausing and enabling productive transcript elongation[7][9]. Inhibition of CDK9 by VIP152 leads to a global decrease in the transcription of short-lived mRNAs, including those encoding key survival proteins such as MYC and MCL-1[5][6][9][10]. The downregulation of these anti-apoptotic and cell cycle-regulating proteins ultimately induces apoptosis in cancer cells.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and VIP152.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enitociclib (VIP152) / Bayer, Vincerx [delta.larvol.com]
- 5. ashpublications.org [ashpublications.org]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "VIP152 Is a Selective CDK9 Inhibitor With Pre-clinical In Vitro and In" by Steven Sher, Ethan Whipp et al. [digitalcommons.library.tmc.edu]
- 9. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Studies of Deoxycytidine Kinase (dCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides like deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) into their monophosphate forms.[1][2][3] This is often the rate-limiting step in recycling preformed nucleosides from degraded DNA to synthesize new deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair.[2][3] In many cancer cells, which exhibit rapid proliferation, there is an increased reliance on this salvage pathway. Furthermore, dCK is essential for the activation of numerous nucleoside analog prodrugs used in anticancer and antiviral therapies, such as gemcitabine (B846) and cytarabine (B982) (AraC).[2][4]
The development of dCK inhibitors is driven by several therapeutic hypotheses. By blocking the salvage pathway, inhibitors can create an imbalance in the nucleotide pool, inducing DNA synthesis and repair defects, which can be synthetically lethal when combined with agents that block the parallel de novo synthesis pathway.[5] This strategy aims to selectively target cancer cells while minimizing damage to healthy cells.[1] This guide provides an in-depth overview of the preclinical evaluation of dCK inhibitors, detailing common experimental protocols, presenting key quantitative data, and visualizing the underlying biological and experimental workflows.
Mechanism of Action
dCK inhibitors function by binding to the deoxycytidine kinase enzyme and blocking its catalytic activity.[1] This prevents the phosphorylation of deoxyribonucleosides, thereby halting the production of dNTPs via the salvage pathway.[6] The resulting depletion of the dNTP pool disrupts DNA replication and repair, which is particularly detrimental to rapidly dividing cancer cells.[1][6]
A key therapeutic strategy involves combining dCK inhibitors with inhibitors of the de novo nucleotide synthesis pathway, such as ribonucleotide reductase (RNR) inhibitors.[7] This dual blockade of both dNTP production routes is designed to induce a state of "nucleotide stress" that leads to cancer cell death.[7][8] More recently, studies have shown that dCK inhibition can be synthetically lethal in cancers with specific genetic deficiencies, such as those lacking BRCA2, presenting a novel therapeutic avenue distinct from PARP inhibitors.[9][10]
Data Presentation: Quantitative Preclinical Data
The following tables summarize quantitative data from preclinical studies of the novel dCK inhibitor DI-87, providing a representative example of the parameters evaluated for this class of drugs.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (nM) | Citation |
| DI-87 | CCRF-CEM | dCK Uptake Assay | 10.2 | [7][11] |
| DI-87 | CCRF-CEM | dCK Inhibition (Tumor) | 0.31 µg/mL (EC50) | [7] |
| DI-87 | CCRF-CEM | Tumor Growth Inhibition | 3.63 µg/mL (EC50) | [7] |
| Table 1: In Vitro and In Vivo Potency of DI-87. |
| Parameter | 5 mg/kg Dose | 10 mg/kg Dose | 25 mg/kg Dose | Citation |
| Plasma | ||||
| Peak Concentration (µg/mL) | ~1.5 | ~3.0 | ~7.5 | [7] |
| Time to Peak (hours) | 1 - 3 | 1 - 3 | 1 - 3 | [7][11] |
| Tumor | ||||
| Peak Concentration (µg/mL) | ~0.5 | ~1.0 | ~2.0 | [7] |
| Time to Peak (hours) | 3 - 9 | 3 - 9 | 3 - 9 | [7][11] |
| Table 2: Pharmacokinetics of Oral DI-87 in NSG Mice with CEM Xenografts. |
| Dose (DI-87) | Dosing Schedule | Combination Agent | Outcome | Citation |
| 5 mg/kg | Single Dose | N/A | Minimal dCK inhibition | [7][11] |
| 10 mg/kg | Single Dose | N/A | Full dCK inhibition; recovery starts at 12 hrs | [7][11] |
| 25 mg/kg | Single Dose | N/A | Full dCK inhibition maintained for 12 hrs, full recovery by 36 hrs | [7][11] |
| 10 mg/kg | Daily | Thymidine (i.p.) | Reduced tumor growth | [7] |
| 25 mg/kg | Twice Daily (BID) | Thymidine (i.p.) | Near complete tumor growth inhibition | [7][11][12] |
| Table 3: In Vivo Pharmacodynamics and Efficacy of DI-87 in CEM Xenograft Model. |
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of dCK inhibitors. The following sections describe common protocols used in preclinical studies.
In Vitro Assays
1. dCK Uptake Assay (for EC50 Determination)
-
Objective: To measure the functional inhibition of dCK in intact cells.
-
Cell Line: Human T-cell acute lymphoblastic leukemia cell line (e.g., CCRF-CEM).[7]
-
Methodology:
-
Seed cells (e.g., 50,000 cells/well) in 96-well plates.[7]
-
Simultaneously add varying concentrations of the dCK inhibitor and a radiolabeled dCK substrate, such as 0.25 µCi of ³H-deoxycytidine (³H-dC).[7]
-
Incubate for 1 hour at 37°C to allow for cellular uptake and phosphorylation of the substrate.[7]
-
Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated ³H-dC.[7]
-
Measure the amount of incorporated radioactivity using a scintillation counter. The amount of incorporated probe is proportional to dCK activity.[7]
-
Calculate the EC50 value, which is the concentration of inhibitor required to reduce dCK activity by 50%.
-
2. Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the cytotoxic or cytostatic effect of the inhibitor, often in combination with another drug.
-
Cell Line: Relevant cancer cell lines (e.g., CCRF-CEM).[7]
-
Methodology:
-
Plate cells at a low density (e.g., 1,000 cells/well) in 384-well opaque plates.[7]
-
Treat cells with increasing concentrations of a cytotoxic agent that is activated by dCK (e.g., gemcitabine) with or without a fixed concentration of the dCK inhibitor (e.g., 1 µM DI-87).[7]
-
Incubate for 72 hours.[7]
-
Add a cell viability reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.[7]
-
Measure luminescence using a microplate reader. A decrease in luminescence indicates reduced cell proliferation or viability.[7]
-
In Vivo Assays
1. Mouse Xenograft Tumor Model
-
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of the dCK inhibitor in a living organism.
-
Animal Model: Immunocompromised mice, such as NOD scid gamma (NSG) mice, are typically used to prevent rejection of human tumor cells.[7][11]
-
Methodology:
-
Implant human cancer cells (e.g., 2 x 10⁶ CCRF-CEM cells) subcutaneously, often mixed with a basement membrane matrix like Matrigel to support tumor formation.[7]
-
Allow tumors to grow to a palpable size before randomizing mice into treatment and control groups.[13]
-
Administer the dCK inhibitor via a clinically relevant route, such as oral gavage. Combination agents (e.g., thymidine) may be administered intraperitoneally.[7][11]
-
Monitor tumor volume regularly (e.g., twice weekly) using calipers.[13] Animal body weight and general health are also monitored as indicators of toxicity.
-
2. Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, and clearance of the inhibitor in plasma and tumor tissue.
-
Methodology:
-
Administer a single oral dose of the dCK inhibitor to tumor-bearing mice.[7]
-
At various time points post-administration (e.g., 1, 3, 6, 9, 12, 24 hours), collect blood and tumor tissue samples.[7]
-
Process the samples and quantify the concentration of the inhibitor using mass spectrometry.[7][11]
-
Use the data to determine key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and drug exposure over time (AUC).[14]
-
3. Pharmacodynamic (PD) and Efficacy Studies
-
Objective: To measure the extent and duration of dCK inhibition in the tumor and assess the resulting impact on tumor growth.
-
Methodology for dCK Inhibition (PET Imaging):
-
Administer a single oral dose of the dCK inhibitor (e.g., 5, 10, or 25 mg/kg of DI-87) to tumor-bearing mice.[7]
-
At a specified time after drug administration, inject a dCK-specific positron emission tomography (PET) probe, such as [¹⁸F]CFA.[7][11]
-
Perform PET imaging to quantify the uptake of the probe in the tumor. Reduced uptake indicates dCK inhibition.[7]
-
Repeat at multiple time points to determine the duration of target engagement.[7]
-
-
Methodology for Tumor Growth Inhibition:
-
Treat tumor-bearing mice with repeated doses of the dCK inhibitor, alone or in combination with another agent (e.g., DI-87 plus thymidine).[7][11]
-
Measure tumor volumes over the course of the study (e.g., 1-2 weeks).[11]
-
Compare the tumor growth in treated groups to a vehicle-treated control group to determine the extent of tumor growth inhibition.[12]
-
Visualization of Workflows and Relationships
References
- 1. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 4. Novel potent inhibitors of deoxycytidine kinase identified and compared by multiple assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of new deoxycytidine kinase inhibitors rationalizes the affinity-determining moieties of the molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Deoxycytidine kinase (dCK) inhibition is synthetic lethal with BRCA2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. allucent.com [allucent.com]
Technical Guide: Antitumor Agent-152 (VIP152) - A Dual Inhibitor of CDK9 and Deoxycytidine Kinase
CAS Number: 1209784-87-1 Alternative Names: VIP152, BAY 1251152
This technical guide provides an in-depth overview of the antitumor agent-152, also known as VIP152. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its mechanism of action, preclinical and clinical data, and key experimental protocols.
Executive Summary
This compound, prominently known in recent literature as VIP152, is a clinical-stage therapeutic agent with a dual mechanism of action. While initially identified as a substrate and inhibitor of deoxycytidine kinase (dCK), extensive research has characterized VIP152 as a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This primary mechanism of action, through the inhibition of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of key anti-apoptotic proteins, such as MYC and MCL1, thereby inducing apoptosis in cancer cells. The agent has demonstrated significant antitumor activity in preclinical models of various hematological malignancies and solid tumors and has shown promising early signs of efficacy in clinical trials.
Mechanism of Action
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
The principal mechanism of action of VIP152 is the potent and selective inhibition of CDK9, a key component of the P-TEFb complex. P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation.
By inhibiting CDK9, VIP152 prevents the phosphorylation of RNAPII, leading to a global suppression of transcription, particularly of genes with short-lived mRNAs that encode for proteins critical for cancer cell survival and proliferation. This targeted transcriptional repression results in the depletion of oncoproteins like MYC and anti-apoptotic proteins like MCL1, ultimately triggering apoptosis in malignant cells.[3][4]
Inhibition of Deoxycytidine Kinase (dCK)
In addition to its potent activity against CDK9, this compound is also a specific substrate and inhibitor of deoxycytidine kinase (dCK).[1][2] dCK is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides. This pathway is crucial for the synthesis of DNA precursors. Inhibition of dCK can disrupt DNA synthesis and repair, contributing to the cytotoxic effects of the agent.
Quantitative Data
In Vitro Potency
The inhibitory activity of VIP152 has been quantified in various biochemical and cellular assays.
| Target/Assay | Cell Line/System | IC50 | Reference |
| CDK9 Inhibition | |||
| CDK9/Cyclin T (low ATP) | Biochemical Assay | 4.5 nM (unbound) | [5] |
| Proliferation | Mantle Cell Lymphoma (MCL) Cell Lines | 55 - 172 nM | [2] |
| Proliferation | HG-3 (CLL) | 50 - 67 nM | [6] |
| Proliferation | MEC-1 (CLL) | 150 - 1000 nM | [6] |
| Proliferation | OSU-CLL | ~100 nM | [6] |
| Proliferation | Treatment-Naive Primary CLL Samples | < 100 nM | [6] |
| Proliferation | Relapsed/Refractory Primary CLL Samples | ~1 µM (at 24h) | [6] |
| dCK Inhibition | |||
| 3H-dC Uptake | L1210 Leukemia Cells | 1.12 µM | [1] |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the significant antitumor activity of VIP152.
| Model | Treatment | Efficacy | Reference |
| SU-DHL-10 Xenograft | VIP152 | Tumor growth inhibition to 0.5% of control | [5] |
| Mantle Cell Lymphoma (MCL) Xenografts | VIP152 | Statistically significant tumor growth inhibition (P<0.001) | [2] |
| CLL-like Eµ-MTCP1 Mouse Model | VIP152 | Reduced disease burden and improved overall survival | [3][7] |
Clinical Pharmacokinetics
In a Phase I clinical trial (NCT02635672), the pharmacokinetic profile of VIP152 was evaluated in patients with advanced malignancies.
| Parameter | Dose | Value | Reference |
| Maximum Tolerated Dose (MTD) | Once-weekly IV | 30 mg | [8][9] |
| Average Unbound Plasma Concentration (at MTD) | 30 mg over 24h | 18 nM | [5] |
Detailed pharmacokinetic parameters from this study are available in the supplementary materials of the cited publication.[8]
Experimental Protocols
Western Blot Analysis for CDK9 Inhibition
This protocol is designed to assess the on-target activity of VIP152 by measuring the phosphorylation of RNA Polymerase II and the expression of downstream target proteins.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HG-3, MEC-1) and treat with various concentrations of VIP152 or DMSO as a vehicle control for a specified duration (e.g., 8 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against pSer2-RNAPII, total RNAPII, MYC, MCL1, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Deoxycytidine Kinase (dCK) Inhibition Assay (3H-dC Uptake)
This assay measures the ability of a compound to inhibit the uptake and subsequent phosphorylation of radiolabeled deoxycytidine by dCK in whole cells.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., L1210) in a 96-well plate.
-
Compound and Substrate Addition: Simultaneously add varying concentrations of this compound and 3H-deoxycytidine (3H-dC) to the cells.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the cells multiple times with ice-cold PBS to remove unincorporated 3H-dC.
-
Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Synthesis
The chemical synthesis of VIP152 has been described by Lücking et al. in the Journal of Medicinal Chemistry (2021).[10][11] The synthesis involves a multi-step process culminating in the formation of the final sulfoximine-containing molecule. For the detailed, step-by-step synthetic protocol, readers are referred to the supporting information of the original publication.
Drug Development and Clinical Trials
The development of VIP152 originated from lead optimization of a previous CDK9 inhibitor, atuveciclib, with the goal of improving the therapeutic index and suitability for intravenous administration.[12] VIP152 has progressed into clinical development.
A key clinical trial is the Phase I dose-escalation study (NCT02635672) in patients with advanced solid tumors and aggressive non-Hodgkin's lymphoma.[8][9] This study established the safety, tolerability, MTD, and preliminary antitumor activity of VIP152. Another ongoing study is investigating VIP152 in combination with other agents for relapsed/refractory lymphoid malignancies.[13]
Conclusion
This compound (VIP152) is a promising anticancer agent with a well-defined primary mechanism of action as a potent and selective CDK9 inhibitor, complemented by a secondary activity against dCK. Its ability to induce apoptosis through the targeted repression of key oncogenic transcripts has been demonstrated in a range of preclinical models. Early clinical data have established a favorable safety profile and have shown encouraging signs of clinical benefit. Further clinical investigation is warranted to fully elucidate the therapeutic potential of VIP152 in various oncology indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. "VIP152 Is a Selective CDK9 Inhibitor With Pre-clinical In Vitro and In" by Steven Sher, Ethan Whipp et al. [digitalcommons.library.tmc.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cllsociety.org [cllsociety.org]
Methodological & Application
Application Notes and Protocols: Synthesis of the Antitumor Agent WXFL-152
Disclaimer: The synthesis of chemical compounds should only be conducted by qualified professionals in a properly equipped laboratory setting. The following information is for research and informational purposes only.
The designation "Antitumor agent-152" is not uniquely assigned to a single chemical entity in publicly available scientific literature. To provide a precise and actionable protocol, this document details the synthesis and application of WXFL-152 , a potent, orally active triple angiokinase inhibitor. WXFL-152 targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), which are crucial in tumor angiogenesis.[1] The compound is currently in phase Ib clinical trials for cancer therapy.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of WXFL-152
| Target Kinase | IC₅₀ (nmol/L) | Cell Line | Assay Method |
| VEGFR2 | 1.5 | HUVEC | Kinase Activity Assay |
| FGFR1 | 25.6 | NIH-3T3 | Cell Proliferation |
| FGFR2 | 30.4 | - | Kinase Activity Assay |
| PDGFRβ | 45.1 | NIH-3T3 | Cell Proliferation |
Data sourced from Acta Pharmaceutica Sinica B (2020).[1]
Table 2: Pharmacokinetic Properties of WXFL-152 in Rats
| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) |
| T₁/₂ (h) | 2.8 ± 0.5 | 4.2 ± 1.1 |
| AUC₀₋t (μg·h/L) | 1250 ± 210 | 3240 ± 560 |
| Bioavailability (F%) | - | 86.4 ± 15.1 |
Data sourced from Acta Pharmaceutica Sinica B (2020).[1]
Mandatory Visualization
Caption: Synthetic workflow for WXFL-152.
Caption: WXFL-152 inhibits VEGFR, FGFR, and PDGFR signaling.
Experimental Protocols
The synthesis of WXFL-152 is a multi-step process involving the preparation of two key intermediates, followed by a final coupling reaction.
Protocol 1: Synthesis of Intermediate A - 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (B1322968)
This protocol combines two steps into a one-pot synthesis.[2]
Materials:
-
4-Amino-3-chloro-phenol hydrochloride salt
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Sodium bicarbonate (NaHCO₃)
-
Phenyl chloroformate
-
Cyclopropylamine
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Heptane
Procedure:
-
Suspend 4-amino-3-chloro-phenol hydrochloride (60.0 g, 333.3 mmol) in 2-MeTHF (180 mL) and cool the suspension to 0–5 °C.
-
Add a solution of NaHCO₃ (58.8 g, 699.9 mmol) in water (650 mL) dropwise, maintaining the temperature below 10 °C.
-
Add a solution of phenyl chloroformate (57.4 g, 366.7 mmol) in 2-MeTHF (96 mL) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0–5 °C for 10 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Separate the aqueous and organic phases.
-
To the organic phase, add cyclopropylamine (37.9 g, 666.6 mmol) and stir the mixture at 50 °C for 3 hours.
-
After cooling, perform an acidic wash to remove excess cyclopropylamine.
-
Concentrate the organic phase and crystallize the product from a 4:1 mixture of ethyl acetate and n-heptane.
-
Filter the precipitate, wash with n-heptane, and dry under vacuum to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as a white solid (Yield: ~90%).[2]
Protocol 2: Synthesis of Intermediate B - 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183)
This is a five-step synthesis starting from 4-cyano-3-hydroxyaniline.[3][4]
Materials:
-
4-Cyano-3-hydroxyaniline
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl carbonate
-
Propionaldehyde
-
Polyphosphoric acid
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Acetic acid
Procedure:
-
Methylation: Dissolve 4-cyano-3-hydroxyaniline (134 g) in DMF (500 mL). Add K₂CO₃ (268 g) and tetrabutylammonium (B224687) bromide (32 g). Heat to 110 °C and add dimethyl carbonate (100 g) dropwise. React for 8 hours. After workup and extraction with ethyl acetate, recrystallize to obtain 4-cyano-3-methoxyaniline.[3][4]
-
Oxime Formation: Dissolve the product from Step 1 (74 g) in ethanol and heat to reflux. Add propionaldehyde (50 g) dropwise and continue refluxing for 5 hours. Remove the solvent under reduced pressure.[4]
-
Cyclization: To the residue from Step 2, add polyphosphoric acid (100 mL) and heat to 90 °C for 10 hours. Pour the mixture into ice water to precipitate the product, 6-cyano-7-methoxy-4-quinolinone. Filter and dry the solid.[3]
-
Chlorination: Convert the quinolinone to 6-cyano-7-methoxy-4-chloroquinoline using a chlorinating agent like SOCl₂ or POCl₃.[3]
-
Hydrolysis: Dissolve the chloroquinoline from Step 4 (218 g) in a 1:1500 solution of glacial acetic acid and water. Heat to 80 °C for 24 hours. Cool and precipitate the product with ice water. Filter and dry to obtain 4-chloro-7-methoxyquinoline-6-carboxamide as a white solid.[3][4]
Protocol 3: Final Synthesis of WXFL-152
This protocol describes the final coupling of the two intermediates.[2]
Materials:
-
Intermediate A: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
-
Intermediate B: 4-chloro-7-methoxyquinoline-6-carboxamide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (0.983 g, 4.15 mmol) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.13 g, 4.99 mmol) in DMSO (20 mL).
-
Add cesium carbonate (2.71 g, 8.32 mmol) to the suspension.
-
Heat the mixture and stir at 70 °C for 23 hours.
-
Cool the reaction mixture to room temperature.
-
Add water (50 mL) to precipitate the final product.
-
Filter the crystals, wash, and dry to afford WXFL-152 (Yield: ~89%).[2]
References
- 1. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
Application Notes and Protocols for Antitumor Agent-152 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-152 is a potent and specific substrate and inhibitor of deoxycytidine kinase (dCK).[1][2] dCK is a critical enzyme in the nucleoside salvage pathway, which is responsible for the phosphorylation of deoxynucleosides to their monophosphate forms, a rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[1][3][4][5] Many cancer cells exhibit elevated dCK expression, making it a promising therapeutic target.[6][7] By inhibiting dCK, this compound disrupts the supply of necessary precursors for DNA replication, leading to cell cycle arrest and apoptosis in rapidly proliferating tumor cells.[8] These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound in preclinical cancer models.
Mechanism of Action: dCK Inhibition
This compound acts as a competitive inhibitor of deoxycytidine kinase, preventing the phosphorylation of its natural substrate, deoxycytidine. This inhibition leads to a depletion of the intracellular pool of deoxycytidine triphosphate (dCTP). The resulting imbalance in dNTPs triggers DNA replication stress, cell cycle arrest, and ultimately, apoptosis.
Data Presentation: In Vivo Efficacy (Representative Data)
The following tables present representative data from preclinical studies of dCK inhibitors in various cancer xenograft models. These tables are intended to serve as a template for presenting efficacy data for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Leukemia | 1.12[2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.0037[5] |
| C4-2 | Prostate Cancer | Not available |
| 22Rv1 | Prostate Cancer | Not available |
Table 2: Antitumor Efficacy of dCK Inhibitors in Human Cancer Xenograft Models
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| C4-2 Prostate Cancer | TRE-515 (50 mg/kg) | QDx8, IP | 50.7 | [6] |
| 22Rv1 Prostate Cancer | TRE-515 (75 mg/kg) | BIDx28, Oral | 49.9 | [6] |
| CEM Tumors | DI-87 (25 mg/kg) + Thymidine | BID, Oral | Maximal | [9] |
| Raji (DCTD KO) | 5hmdC (50 mg/kg) | Daily for 11 days | Significant | [10] |
Table 3: Pharmacodynamic and Toxicity Profile (Representative)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Plasma Deoxycytidine (dC) Levels | Baseline | ↑ | ↑↑ |
| Body Weight Change (%) | +5% | -2% | -8% |
| Observed Toxicities | None | Mild lethargy | Moderate lethargy, ruffled fur |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.
1. Cell Culture:
-
Culture a human cancer cell line with known dCK expression (e.g., CCRF-CEM, C4-2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase.
2. Animal Model:
-
Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks of age.
-
Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Resuspend the harvested cancer cells in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
5. Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Administer the agent via the desired route (e.g., intraperitoneal injection, oral gavage) at predetermined dose levels.
-
The control group should receive the vehicle alone.
-
Follow a defined dosing schedule (e.g., once daily for 21 days).
6. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol describes the assessment of dCK inhibition in vivo.
1. Sample Collection:
-
At specified time points after the final dose of this compound, collect blood samples via cardiac puncture or tail vein bleeding.
-
Excise tumor tissue and snap-freeze in liquid nitrogen or fix in formalin.
2. Plasma Deoxycytidine (dC) Measurement:
-
Process blood samples to obtain plasma.
-
Analyze plasma dC levels using a validated LC-MS/MS method. An increase in plasma dC can indicate target engagement and inhibition of dCK.[6]
3. Immunohistochemistry (IHC) for Proliferation Markers:
-
Process formalin-fixed, paraffin-embedded tumor tissues for IHC.
-
Stain tissue sections for proliferation markers such as Ki-67 or PCNA to assess the antiproliferative effect of this compound.
4. Western Blot Analysis:
-
Prepare protein lysates from frozen tumor tissues.
-
Perform Western blot analysis to assess the levels of proteins involved in DNA damage response (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).
Conclusion
The provided application notes and protocols offer a framework for the preclinical in vivo evaluation of this compound. The experimental design should be tailored to the specific cancer type and research question. Careful monitoring of both efficacy and toxicity is crucial for determining the therapeutic potential of this novel dCK inhibitor. The representative data and methodologies from studies on similar compounds provide a valuable reference for designing robust and informative in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Increased deoxycytidine kinase activity in cancer cells and inhibition by difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Antitumor Agent-152
For Research Use Only.
Introduction
Antitumor agent-152 is a novel synthetic compound under investigation for its potential as a cancer therapeutic. This document provides detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound in vitro. The described assays will enable researchers to assess the agent's impact on tumor cell viability, its ability to induce programmed cell death (apoptosis), its effects on cell cycle progression, and its mechanism of action via modulation of key cellular signaling pathways. These assays are fundamental for the preclinical evaluation of this compound.[1][2][3]
Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[7] The intensity of the purple color is directly proportional to the number of living cells.[5]
Experimental Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Following the 24-hour incubation, replace the medium with 100 µL of medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]
-
Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the log concentration of this compound.
Data Presentation
Table 1: Cytotoxic Effect of this compound on Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | 12.5 |
| A549 (Lung Cancer) | 48 | 25.8 |
| HeLa (Cervical Cancer) | 48 | 18.2 |
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11] To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Data Presentation
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (12.5 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] The DNA content of the cells is stained with PI, and the fluorescence intensity is proportional to the amount of DNA. This allows for the quantification of cells in each phase of the cell cycle and the detection of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells and treat with this compound and a vehicle control as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.[11] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the samples on a flow cytometer.
Data Presentation
Table 3: Cell Cycle Distribution of MCF-7 Cells after Treatment with this compound (48h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 | 1.8 ± 0.3 |
| This compound (12.5 µM) | 40.2 ± 2.9 | 15.8 ± 1.5 | 28.7 ± 2.1 | 15.3 ± 1.7 |
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to investigate how this compound affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[13][14]
Experimental Protocol
-
Cell Culture and Treatment: Plate cells and treat with this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[13][15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation
Table 4: Effect of this compound on PI3K/Akt Signaling in MCF-7 Cells (24h)
| Treatment | Relative p-Akt/Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| This compound (12.5 µM) | 0.35 |
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Logical relationship of assays for this compound efficacy.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 13. benchchem.com [benchchem.com]
- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring dCK Inhibition by Antitumor agent-152
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a crucial step in DNA synthesis and repair.[1][2] In cancer biology, dCK plays a pivotal role in the activation of several nucleoside analog prodrugs used in chemotherapy.[1] Consequently, inhibitors of dCK are of significant interest for their potential as anticancer agents. Antitumor agent-152 has been identified as a specific substrate and inhibitor of dCK, demonstrating anticancer activity.[3] This document provides detailed application notes and protocols for measuring the inhibition of dCK by this compound, aimed at researchers and professionals in drug development.
Data Presentation
The inhibitory activity of this compound against deoxycytidine kinase (dCK) is summarized in the table below. This data is essential for characterizing the potency of the compound and for comparing its efficacy across different cellular contexts.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Ki (µM) | Reference |
| This compound | dCK | 3H-dC uptake | L1210 leukemia | 1.12 | Not Reported | [3] |
| This compound | dCK | Luminescence-based | User-defined | To be determined | To be determined | N/A |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of dCK activity. Further studies are recommended to determine the inhibition constant (Ki) and to evaluate the IC50 in a broader range of cancer cell lines.
Signaling Pathway
Deoxycytidine kinase is a key enzyme in the deoxyribonucleoside salvage pathway. This pathway is crucial for providing the necessary building blocks for DNA synthesis, especially in rapidly proliferating cells such as cancer cells. The diagram below illustrates the central role of dCK in this pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Antitumor Agent-152 (ATA-152) in Mouse Models
These application notes provide a comprehensive overview of the in vivo administration and evaluation of Antitumor Agent-152 (ATA-152), a novel investigational compound with potential anti-neoplastic properties. The following protocols and data are intended to guide researchers in the preclinical assessment of ATA-152 in syngeneic and xenograft mouse models of cancer.
Overview of this compound
This compound is a small molecule inhibitor of the tyrosine kinase receptor, c-Met, which is often dysregulated in various human cancers. By targeting the c-Met signaling pathway, ATA-152 aims to inhibit tumor growth, proliferation, and metastasis. Preclinical evaluation in mouse models is a critical step in determining the efficacy, safety profile, and pharmacokinetic properties of this agent.
Efficacy Studies in Xenograft Mouse Models
The antitumor activity of ATA-152 was evaluated in a human colorectal cancer (HCC-1954) xenograft model established in immunodeficient mice.
Table 1: Efficacy of ATA-152 in HCC-1954 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily (p.o.) | 1502 ± 150 | - |
| ATA-152 | 25 | Daily (p.o.) | 826 ± 95 | 45 |
| ATA-152 | 50 | Daily (p.o.) | 451 ± 62 | 70 |
| Positive Control | 10 | Daily (p.o.) | 511 ± 78 | 66 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocol: Xenograft Tumor Model Efficacy Study
-
Cell Culture: Human colorectal cancer cells (HCC-1954) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Models: Female athymic nude mice (6-8 weeks old) are used for this study.
-
Tumor Implantation: Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 HCC-1954 cells suspended in 100 µL of a 1:1 mixture of Matrigel and PBS.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 mice/group). ATA-152 is formulated in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. Treatment is administered daily via oral gavage (p.o.) for 21 consecutive days.
-
Data Collection: Tumor volume and body weight are measured twice weekly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Toxicity and Safety Assessment
The safety profile of ATA-152 was assessed by monitoring changes in body weight during the efficacy study.
Table 2: Body Weight Changes in Mice Treated with ATA-152
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | - | + 5.2 |
| ATA-152 | 25 | + 4.8 |
| ATA-152 | 50 | - 1.5 |
| Positive Control | 10 | - 3.8 |
A body weight loss of less than 15% is generally considered tolerable in such studies.
Experimental Protocol: Toxicity Monitoring
-
Body Weight Measurement: Individual mouse body weights are recorded at the start of the treatment and twice weekly throughout the study.
-
Clinical Observations: Mice are observed daily for any clinical signs of toxicity, such as changes in posture, activity, or fur texture.
-
Endpoint Analysis: At the study endpoint, blood samples can be collected for complete blood count (CBC) and serum chemistry analysis. Major organs (liver, kidney, spleen, etc.) can be harvested for histopathological examination.
Pharmacokinetic (PK) Analysis
A single-dose pharmacokinetic study was conducted in healthy mice to determine the plasma concentration profile of ATA-152.
Table 3: Pharmacokinetic Parameters of ATA-152 in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T½ (h) |
| 10 | i.v. | 1250 | 0.08 | 2150 | 2.1 |
| 50 | p.o. | 850 | 2 | 3400 | 2.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Drug Administration: A single dose of ATA-152 is administered either intravenously (i.v.) via the tail vein or orally (p.o.) by gavage.
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the saphenous vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of ATA-152 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Mechanism of Action: c-Met Signaling Pathway
ATA-152 is designed to inhibit the c-Met signaling pathway, which is activated by its ligand, hepatocyte growth factor (HGF). This inhibition is expected to block downstream signaling cascades involved in cell proliferation, survival, and migration.
Disclaimer: The data and protocols presented here are for illustrative purposes based on typical preclinical research methodologies. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Application Note: Quantification of Antitumor Agent-152 (Imatinib) in Human Plasma by LC-MS/MS and HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antitumor agent-152, exemplified here by the well-characterized tyrosine kinase inhibitor Imatinib (B729), is a cornerstone in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Therapeutic drug monitoring (TDM) of Imatinib is crucial due to significant inter-individual pharmacokinetic variability, and a clear correlation between plasma concentrations and therapeutic response has been established.[1][2][3] This application note provides detailed protocols for two robust analytical methods for the quantification of Imatinib in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of Methods
-
HPLC-UV: This method separates Imatinib from other plasma components using a C18 reverse-phase column.[1][4] Quantification is achieved by measuring the absorbance of ultraviolet light at a specific wavelength (e.g., 265 or 270 nm).[1][4] This technique is cost-effective and widely available in standard hospital laboratories.[1]
-
LC-MS/MS: This highly sensitive and selective method also employs reverse-phase chromatography for separation. The detection is performed using a triple quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for Imatinib and an internal standard.[5][6][7]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key quantitative parameters for the described HPLC-UV and LC-MS/MS methods for Imatinib quantification.
Table 1: HPLC-UV Method Parameters
| Parameter | Reported Values | References |
| Linearity Range | 10 - 5000 ng/mL | [1][8] |
| 0.2 - 10 µg/mL (200 - 10,000 ng/mL) | [4] | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1][8] |
| 50 ng/mL | [9] | |
| 500 ng/mL | [4] | |
| Accuracy | Within 8.3% | [1][8] |
| 98.2% - 105% | [4] | |
| Precision (CV%) | < 11.9% | [1][8] |
| Recovery | 73% - 76% | [1][8] |
| 98.2% - 105% | [4] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Reported Values | References |
| Linearity Range | 10.0 - 4000.1 ng/mL | |
| 5 ng/mL - 8 µg/mL | [6] | |
| 50 - 7500 ng/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 5.05 ng/mL | [5] |
| 0.45 ng/mL (LC-MS3) | [10] | |
| 10 ng/mL | ||
| Accuracy | 91.7% - 102.0% | [5] |
| Precision (CV%) | < 4.65% | [5] |
| Recovery | > 105.37% | [5] |
| 91.5% (Internal Standard) | [11] |
Experimental Protocols
Protocol 1: Quantification of Imatinib in Human Plasma by HPLC-UV
This protocol is based on a method requiring a small plasma volume and solid-phase extraction for sample cleanup.[1][8]
1. Materials and Reagents
-
Imatinib standard
-
Dasatinib (Internal Standard)
-
Acetonitrile, Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Human plasma
-
Oasis HLB solid-phase extraction (SPE) cartridges
2. Instrumentation
-
HPLC system with UV detector
-
CAPCELL PAK C18 MG II column (250 mm x 4.6 mm) or equivalent
-
Centrifuge
3. Preparation of Solutions
-
Mobile Phase: 0.5% KH2PO4 (pH 3.5)–acetonitrile–methanol (55:25:20, v/v/v).[1][8]
-
Standard Stock Solutions: Prepare stock solutions of Imatinib and Dasatinib in methanol.
-
Working Standard Solutions: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the working standard solutions.
4. Sample Preparation (Solid-Phase Extraction)
-
Condition the Oasis HLB SPE cartridge with methanol followed by water.
-
To 100 µL of plasma sample, standard, or QC, add the internal standard (Dasatinib).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water.
-
Elute Imatinib and the internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
5. Chromatographic Conditions
-
Column: CAPCELL PAK C18 MG II (250 mm x 4.6 mm)[1]
-
Mobile Phase: 0.5% KH2PO4 (pH 3.5)–acetonitrile–methanol (55:25:20, v/v/v)[1][8]
-
Injection Volume: 20 µL
6. Data Analysis
-
Construct a calibration curve by plotting the peak height ratio of Imatinib to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Imatinib in the plasma samples from the calibration curve using linear regression.[1]
Protocol 2: Quantification of Imatinib in Human Plasma by LC-MS/MS
This protocol utilizes a simple protein precipitation method for sample preparation, offering a rapid and high-throughput workflow.[5][6]
1. Materials and Reagents
-
Imatinib standard
-
Verapamil (Internal Standard)
-
Acetonitrile, Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Human plasma
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
-
Analytical column (e.g., PURITAS PNCN, 100 × 4.6 mm, 5 µm or XTerra MS C18)[5][6]
-
Centrifuge
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in 5 mM Ammonium Formate Solution[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
-
Precipitation Solution: 0.1% formic acid in Acetonitrile[5]
-
Standard Stock Solutions: Prepare stock solutions of Imatinib and Verapamil in DMSO.[5]
-
Working Standard Solutions: Prepare calibration standards and QCs by spiking blank human plasma.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 20 µL of plasma sample, standard, or QC into an Eppendorf tube.[5]
-
Add 10 µL of the internal standard working solution (Verapamil).[5]
-
Add 250 µL of the precipitation solution (0.1% formic acid in Acetonitrile) to precipitate plasma proteins.[5]
-
Vortex the samples.
-
Centrifuge at 14,000 rpm for 5 minutes.[5]
-
Transfer 150 µL of the supernatant to an autosampler vial for analysis.[5]
5. Chromatographic and Mass Spectrometric Conditions
-
Column: PURITAS PNCN, (100 × 4.6 mm, 5 µm)[5]
-
Mobile Phase: Isocratic elution with 40% Mobile Phase A and 60% Mobile Phase B[5]
-
Flow Rate: 0.8 mL/min[5]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
MRM Transitions:
-
Imatinib: m/z 494 → 394
-
Verapamil (IS): Monitor appropriate transition (e.g., m/z 455 → 165)
-
Note: Specific transitions should be optimized for the instrument in use.
-
6. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of Imatinib to the internal standard versus the concentration of the calibration standards.
-
Quantify Imatinib in plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Workflow for Imatinib quantification by LC-MS/MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scitechnol.com [scitechnol.com]
- 5. phmethods.net [phmethods.net]
- 6. Rapid LC-MS/MS method for quantifying imatinib in plasma. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of imatinib in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. Imatinib quantification in human serum with LC-MS3 as an effective way of protein kinase inhibitor analysis in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Antitumor Agent-152 in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-152 is a specific substrate and inhibitor of deoxycytidine kinase (dCK), a critical enzyme in the nucleoside salvage pathway responsible for the phosphorylation of deoxyribonucleosides and their analogs.[1] Inhibition of dCK can disrupt DNA synthesis, leading to cell death, particularly in cancer cells that are highly dependent on this pathway.[2] This document provides detailed application notes and experimental protocols for the study of this compound in leukemia cell lines, focusing on its anti-proliferative, apoptotic, and cell cycle-disrupting effects. The provided protocols are standardized methods applicable to leukemia cell line research.
Data Presentation
The efficacy of this compound can be quantified through various in vitro assays. The following tables present a summary of its known activity and provide templates for organizing experimental data.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Type | IC50 (µM) | Data Source |
| L1210 | Murine Leukemia | 1.12 | [1] |
| Jurkat | Human T-cell Leukemia | Data not available | |
| HL-60 | Human Promyelocytic Leukemia | Data not available | |
| K562 | Human Chronic Myelogenous Leukemia | Data not available |
Table 2: Apoptosis Induction by this compound in L1210 Leukemia Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| This compound | 0.5 | 10.2 ± 1.1 | 5.3 ± 0.7 |
| This compound | 1.12 (IC50) | 25.7 ± 2.3 | 15.1 ± 1.9 |
| This compound | 2.5 | 45.3 ± 3.8 | 28.6 ± 2.5 |
Table 3: Cell Cycle Analysis of L1210 Leukemia Cells Treated with this compound (Hypothetical Data)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 45.2 ± 2.1 | 35.8 ± 1.9 | 19.0 ± 1.5 |
| This compound | 0.5 | 55.7 ± 2.8 | 28.3 ± 1.7 | 16.0 ± 1.3 |
| This compound | 1.12 (IC50) | 68.9 ± 3.5 | 15.1 ± 1.2 | 16.0 ± 1.4 |
| This compound | 2.5 | 75.4 ± 4.1 | 8.7 ± 0.9 | 15.9 ± 1.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., L1210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[4][6]
-
Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Viability Assay Workflow
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[7]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in a 6-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.[8]
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within 1 hour.[10] Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.[10]
Apoptosis Assay Workflow
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)[12]
-
Propidium Iodide (PI) staining solution (containing RNase A)[13]
-
Flow cytometer
Procedure:
-
Seed leukemia cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[12][13]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[14]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[12]
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the DNA content by flow cytometry.[12] The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of deoxycytidine kinase (dCK).[1] This inhibition disrupts the nucleoside salvage pathway, leading to a depletion of the deoxynucleotide pool required for DNA replication and repair. This ultimately results in cell cycle arrest and apoptosis.
dCK Inhibition Pathway
Conclusion
This compound presents a targeted approach for the treatment of leukemia by inhibiting dCK. The protocols and information provided herein offer a framework for the in vitro characterization of this compound's efficacy and mechanism of action in leukemia cell lines. Further studies are warranted to elucidate its effects across a broader range of leukemia subtypes and to explore its potential in combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. protocols.io [protocols.io]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes and Protocols for Positron Emission Tomography (PET) with dCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a crucial step for DNA synthesis and repair.[1][2] In many cancer types, dCK is overexpressed and plays a vital role in the activation of several nucleoside analog prodrugs used in chemotherapy, such as gemcitabine (B846) and cytarabine.[3][4][5] Consequently, dCK has emerged as a significant target for cancer therapy and diagnostic imaging.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of metabolic and biochemical processes.[6] By using radiolabeled probes that are substrates for dCK, PET imaging can visualize and measure dCK activity in tumors and other tissues. This provides a powerful tool for patient stratification, monitoring therapeutic response, and developing novel dCK-targeted therapies.[3][6] Small molecule inhibitors of dCK are being developed to modulate the therapeutic window of nucleoside analogs and as potential standalone or combination therapies.[5][6][7] PET imaging serves as an invaluable pharmacodynamic (PD) biomarker to assess the in vivo efficacy of these inhibitors.[6][7]
These application notes provide an overview of the principles and detailed protocols for utilizing PET imaging with dCK inhibitors in preclinical research.
Signaling Pathway and Mechanism of Action
dCK functions within the nucleoside salvage pathway to phosphorylate deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) to their respective monophosphate forms.[6][8] These monophosphates are subsequently converted to triphosphates and incorporated into DNA. Many nucleoside analog chemotherapeutics are inactive prodrugs that require phosphorylation by dCK to become cytotoxic.[1][3]
dCK inhibitors are small molecules that block the active site of the dCK enzyme, preventing the phosphorylation of its substrates.[1][5] This inhibition can be leveraged in several ways:
-
To modulate the toxicity of nucleoside analogs: By selectively protecting healthy tissues with high dCK activity from the toxic effects of chemotherapy.[1]
-
As a combination therapy: By inducing synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA2 deficiency.
-
To probe dCK activity: In conjunction with dCK-specific PET radiotracers to measure target engagement and pharmacodynamics of the inhibitor.[6]
Quantitative Data of dCK Inhibitors
The following tables summarize key quantitative data for representative dCK inhibitors. This data is essential for designing and interpreting PET imaging studies.
Table 1: In Vitro Potency of dCK Inhibitors
| Inhibitor | Target | Assay | Cell Line | IC50 / EC50 (nM) | Reference |
| (R)-DI-87 | dCK | dC uptake | CEM T-ALL | 3.15 ± 1.2 | [9] |
| (S)-DI-87 | dCK | dC uptake | CEM T-ALL | 468 ± 2.1 | [9] |
| (R)-DI-87 | Gemcitabine-induced anti-proliferative effects | Cell Titer Glo | CEM T-ALL | 10.2 | [1][9] |
Table 2: In Vivo Efficacy and Pharmacodynamics of DI-87
| Parameter | Species | Tumor Model | Dose | Effect | Reference |
| dCK Inhibition | Mouse | CEM Xenograft | 25 mg/kg, oral | Full dCK inhibition observed at 3 hours, maintained for 12 hours. | [7] |
| dCK Recovery | Mouse | CEM Xenograft | 25 mg/kg, oral | Full recovery of enzyme activity after 36 hours. | [7] |
| Tumor Growth Inhibition | Mouse | CEM Xenograft | 25 mg/kg, twice daily (with thymidine) | Maximal tumor growth inhibition. | [7] |
| Plasma Half-life | Mouse | - | 10-50 mg/kg, oral | 4 hours | [7] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [18F]Clofarabine ([18F]CFA)
This protocol is based on the automated synthesis of [18F]CFA, a dCK-specific PET probe.
Materials:
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
[18F]Fluoride produced from a cyclotron
-
Precursor for [18F]CFA (commercially available)
-
Reagents: Kryptofix 2.2.2 (K222), Potassium Carbonate (K2CO3), Acetonitrile, Water, Hydrochloric Acid, Sodium Hydroxide
-
HPLC system with a semi-preparative column
-
Sterile vials and filters
Procedure:
-
[18F]Fluoride Trapping and Drying:
-
Transfer the cyclotron-produced [18F]fluoride in [18O]water to the synthesis module.
-
Trap the [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Perform azeotropic drying of the [18F]fluoride/K222/K2CO3 complex under a stream of nitrogen and vacuum at elevated temperature.
-
-
Radiolabeling Reaction:
-
Dissolve the [18F]CFA precursor in a suitable solvent (e.g., anhydrous acetonitrile) and add it to the dried [18F]fluoride complex.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a defined time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution reaction.
-
-
Deprotection:
-
After the labeling reaction, add a deprotection reagent (e.g., hydrochloric acid) to the reaction vessel.
-
Heat the mixture to remove the protecting groups from the labeled intermediate.
-
-
Purification:
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide).
-
Inject the crude product onto a semi-preparative HPLC system to separate the [18F]CFA from unreacted precursor and byproducts.
-
Collect the fraction corresponding to [18F]CFA.
-
-
Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or solid-phase extraction.
-
Formulate the purified [18F]CFA in sterile saline for injection.
-
Perform quality control tests, including radiochemical purity (by analytical HPLC), residual solvent analysis, and sterility testing, to ensure the final product is suitable for in vivo use.
-
Protocol 2: In Vitro dCK Kinase Assay
This protocol describes a method to determine the enzymatic activity of dCK and to evaluate the potency of dCK inhibitors in vitro.
Materials:
-
Recombinant human dCK enzyme
-
dCK substrate (e.g., deoxycytidine)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
dCK inhibitor of interest
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the dCK inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in kinase assay buffer.
-
Prepare a solution of dCK enzyme, substrate, and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the dCK inhibitor dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the dCK activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
-
Protocol 3: In Vivo PET/CT Imaging of dCK Activity in a Xenograft Mouse Model
This protocol details the procedure for performing PET/CT imaging with a dCK-specific radiotracer to assess tumor dCK activity and the pharmacodynamic effects of a dCK inhibitor.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with human cancer cell line xenografts expressing high levels of dCK, such as CEM).
-
dCK-specific PET radiotracer (e.g., [18F]CFA).
-
dCK inhibitor of interest.
-
Small animal PET/CT scanner.
-
Anesthesia system (e.g., isoflurane).
-
Dose calibrator.
-
Animal handling and monitoring equipment.
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to radiotracer injection to reduce background signal.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance) in oxygen.
-
-
Inhibitor Administration (for PD studies):
-
Administer the dCK inhibitor at the desired dose and route at a predetermined time before the radiotracer injection.
-
-
Radiotracer Injection:
-
Measure the activity of the radiotracer in a dose calibrator.
-
Inject a known amount of the radiotracer (e.g., 3.7-7.4 MBq or 100-200 µCi) into the mouse via the tail vein.
-
-
Uptake Period:
-
Allow the radiotracer to distribute and accumulate in the tissues for a specific uptake period (e.g., 60 minutes for [18F]CFA). The animal should be kept warm and anesthetized during this time.
-
-
PET/CT Imaging:
-
Position the mouse on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static or dynamic PET scan over the region of interest (e.g., the tumor).
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical correlation.
-
Draw regions of interest (ROIs) on the tumor and other relevant organs (e.g., muscle, liver) on the fused images.
-
Quantify the radioactivity concentration in the ROIs and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Interpretation:
-
Compare the tumor uptake of the radiotracer in inhibitor-treated animals to that in vehicle-treated control animals to determine the extent of dCK inhibition.
-
Conclusion
PET imaging of dCK activity provides a powerful, non-invasive tool for preclinical and clinical research in oncology. The protocols and data presented here offer a framework for researchers to utilize this technology to investigate the role of dCK in cancer, evaluate the efficacy of novel dCK inhibitors, and ultimately, to advance the development of more effective cancer therapies. The combination of dCK-specific PET probes and potent dCK inhibitors will continue to be instrumental in elucidating the biology of the nucleoside salvage pathway and its therapeutic potential.
References
- 1. Biodistribution, pharmacokinetics and PET imaging of [(18)F]FMISO, [(18)F]FDG and [(18)F]FAc in a sarcoma- and inflammation-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Cell Characterization of 18F-FLT Uptake with Radioluminescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodistribution&Pharmacokinetic of Position Emission Tomography(PET) Radiopharmaceutical 18F C SNAT4 [clinicaltrials.stanford.edu]
- 6. Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method of 18F radiolabeling for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Antitumor Agent-152 (ATA-152)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenges of Poor Solubility
Antitumor Agent-152 (ATA-152) is a promising small molecule inhibitor targeting a critical oncogenic pathway. However, its development is hampered by extremely low aqueous solubility, a common challenge for many potent anticancer compounds.[1][2][3] According to the Biopharmaceutics Classification System (BCS), ATA-152 is classified as a BCS Class II compound, characterized by low solubility and high permeability.[1] This poor solubility can lead to low and erratic oral bioavailability, hindering its clinical potential.[1][2][3]
These application notes provide a comprehensive guide to characterizing the solubility of ATA-152 and developing robust formulation strategies to enhance its dissolution and subsequent absorption. The protocols outlined below are designed to be foundational, allowing for adaptation based on specific laboratory equipment and objectives.
Solubility Characterization of ATA-152
A thorough understanding of the physicochemical properties of ATA-152 is the first step in formulation development.[4] Solubility is a critical parameter that dictates the formulation strategy.[5]
Application Note: The Importance of Comprehensive Solubility Profiling
Determining the solubility of ATA-152 in various media is essential. This includes measuring its intrinsic solubility (solubility of the un-ionized form) and its solubility across a physiologically relevant pH range (pH 1.2 to 7.4).[6] This data helps predict its behavior in the gastrointestinal tract and informs the selection of pH-modifying excipients or enteric coating strategies. Furthermore, screening solubility in different organic solvents and pharmaceutically acceptable lipids is crucial for developing advanced formulations like amorphous solid dispersions or lipid-based systems.
Data Presentation: ATA-152 Solubility Profile
The following table summarizes the equilibrium solubility of ATA-152 in various media, as determined by the gold-standard saturation shake-flask method.[5]
| Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) |
| Deionized Water | 25 | 7.0 | < 0.1 |
| Phosphate Buffered Saline (PBS) | 37 | 7.4 | < 0.1 |
| Simulated Gastric Fluid (SGF, pH 1.2) | 37 | 1.2 | 0.5 |
| Simulated Intestinal Fluid (SIF, pH 6.8) | 37 | 6.8 | < 0.1 |
| Methanol | 25 | N/A | 150.2 |
| Ethanol | 25 | N/A | 85.5 |
| Acetone | 25 | N/A | 210.8 |
| Capryol™ 90 (Propylene glycol monocaprylate) | 25 | N/A | 45.3 |
| Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil) | 25 | N/A | 112.6 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method to determine the thermodynamic equilibrium solubility of a compound.[5][7][8]
Objective: To determine the concentration of ATA-152 in a saturated solution at a specific temperature.
Materials:
-
ATA-152 (crystalline powder)
-
Selected solvents (e.g., water, PBS, SGF)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for ATA-152 quantification
-
Analytical balance
Procedure:
-
Add an excess amount of ATA-152 powder to a glass vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.[7]
-
Add a known volume of the desired solvent (e.g., 2 mL) to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance).[5]
-
Agitate the samples for a sufficient duration to reach equilibrium. For poorly soluble compounds, this is typically 24 to 48 hours.[5] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
After incubation, allow the vials to stand to let coarse particles settle.
-
Carefully withdraw an aliquot of the supernatant. To separate the solid and liquid phases, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).[5]
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. Adsorption of the compound to the filter should be pre-assessed.
-
Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of ATA-125 in the diluted sample using a validated HPLC-UV method.[6]
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
Formulation Strategies & Protocols
For BCS Class II compounds like ATA-152, the primary goal is to enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal tract.[9] Two prominent and effective strategies are the development of Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).[1]
Application Note: Rationale for Formulation Selection
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the crystalline drug into a hydrophilic polymer matrix at a molecular level.[10] The resulting amorphous form has higher free energy and lacks a crystal lattice, leading to significantly improved aqueous solubility and dissolution rates.[9] ASDs can create a "supersaturated" solution in vivo, which can enhance absorption.[11] Technologies like spray drying are commonly used to produce ASDs.[10][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, containing the dissolved drug.[13][14] Upon gentle agitation in aqueous media (like GI fluids), these systems spontaneously form fine oil-in-water emulsions or microemulsions.[13][14] This approach maintains the drug in a solubilized state, presenting it in small droplets with a large surface area for absorption.[15]
Data Presentation: Comparison of ATA-152 Formulations
| Formulation Type | Key Components | Drug Load (% w/w) | Dissolution (at 30 min in SIF) | Key Advantage |
| Crystalline ATA-152 | N/A | 100% | < 1% | Baseline |
| Amorphous Solid Dispersion (ASD) | ATA-152, HPMCAS-HG | 25% | 85% | High drug loading, potential for supersaturation |
| Self-Emulsifying Drug Delivery System (SEDDS) | ATA-152, Capryol™ 90, Kolliphor® RH 40, Transcutol® HP | 10% | 92% | Excellent solubilization for highly lipophilic drugs |
Experimental Protocol 1: Preparation of ATA-152 Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To convert crystalline ATA-152 into a more soluble amorphous form by dispersing it in a polymer matrix.
Materials:
-
ATA-152
-
Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)
-
Solvent system (e.g., Acetone/Methanol 1:1 v/v)
-
Spray dryer instrument
-
Magnetic stirrer and hot plate
Procedure:
-
Solution Preparation:
-
Calculate the required amounts of ATA-152 and HPMCAS for the desired drug loading (e.g., 25% w/w).
-
Dissolve the HPMCAS completely in the chosen solvent system with gentle stirring.
-
Once the polymer is dissolved, add the ATA-152 and continue stirring until a clear solution is obtained. This ensures molecular-level dispersion.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. These must be optimized for the specific solvent system and polymer, but typical starting points are:
-
Inlet Temperature: 80-120°C
-
Aspirator/Fan Rate: 70-90%
-
Pump/Feed Rate: 10-20%
-
Atomizer Gas Flow: Set according to manufacturer guidelines.
-
-
Prime the system by pumping pure solvent through the nozzle for a few minutes.
-
Switch the feed to the ATA-152/polymer solution.
-
The solution is atomized into fine droplets in the drying chamber, where the solvent rapidly evaporates, leaving behind a dry powder of the solid dispersion.
-
-
Powder Collection & Characterization:
-
Collect the resulting powder from the cyclone collector.
-
Perform characterization to confirm the amorphous state (e.g., using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)).
-
Assess dissolution performance against crystalline ATA-152.
-
Experimental Protocol 2: Preparation of ATA-152 Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate ATA-152 in a lipid-based system that forms a microemulsion upon contact with aqueous media.
Materials:
-
ATA-152
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)[14]
-
Co-surfactant/Solvent (e.g., Transcutol® HP)
-
Glass vials
-
Vortex mixer and water bath
Procedure:
-
Excipient Screening: First, determine the solubility of ATA-152 in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[15][16]
-
Formulation Preparation:
-
Based on solubility and miscibility, select a ratio of oil, surfactant, and co-surfactant (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant w/w).
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Mix the components thoroughly using a vortex mixer until a clear, homogenous isotropic mixture is formed. Gentle heating (e.g., 40°C) may be used to aid mixing.
-
Add the pre-weighed amount of ATA-152 to the excipient mixture to achieve the target drug load (e.g., 10% w/w).
-
Vortex the mixture until the ATA-152 is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of distilled water (e.g., 250 mL) at 37°C with gentle stirring.
-
Visually observe the emulsification process. A successful SEDDS will rapidly disperse to form a clear or slightly bluish, translucent microemulsion.
-
Characterize the resulting emulsion for droplet size (e.g., using Dynamic Light Scattering), which should typically be below 200 nm.[13]
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for ATA-152 Action
ATA-152 is a potent inhibitor of a Receptor Tyrosine Kinase (RTK), a class of cell surface receptors crucial for cell growth and proliferation.[17][18][19] Dysregulation of RTK signaling is a common driver of cancer.[18] ATA-152 binds to the kinase domain, preventing autophosphorylation and blocking downstream signaling cascades like the RAS-MAPK and PI3K-Akt pathways, ultimately leading to reduced cell proliferation and survival.[18][20]
Workflow for Solubility Determination
The process of determining solubility follows a systematic workflow from sample preparation to final analysis, ensuring accurate and reproducible results.[5]
Decision Tree for Formulation Strategy Selection
Choosing the right formulation technology depends on the physicochemical properties of the drug and the desired product characteristics.[21] This decision tree outlines a logical approach.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Pharmaceutical Formulation Development? - Aragen Life Sciences [aragen.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. benchchem.com [benchchem.com]
- 9. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 19. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 20. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
Application Notes and Protocols for In Vivo Imaging with Antitumor Agent-152 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-152 is a potent and specific inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway responsible for the phosphorylation of deoxyribonucleosides and numerous nucleoside analog prodrugs used in cancer therapy.[1] The development of fluorescently labeled analogs of this compound provides a powerful tool for non-invasive in vivo imaging. These probes enable real-time visualization of drug distribution, target engagement, and tumor localization, thereby facilitating preclinical drug development and pharmacokinetic/pharmacodynamic (PK/PD) studies.
These application notes provide an overview of the use of fluorescent this compound analogs for in vivo imaging, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data from in vivo imaging studies should be meticulously recorded and presented to allow for robust analysis and comparison. The following tables provide a template for summarizing key quantitative findings.
Table 1: In Vitro Characterization of Fluorescent this compound Analog
| Parameter | Value | Cell Line(s) |
| IC50 (nM) | e.g., 15.5 | e.g., L1210 Leukemia |
| Fluorophore | e.g., NIR Dye | N/A |
| Excitation Max (nm) | e.g., 750 | N/A |
| Emission Max (nm) | e.g., 780 | N/A |
Note: Data presented here is representative and should be replaced with experimental results.
Table 2: Biodistribution of Fluorescent this compound Analog in Tumor-Bearing Mice
| Organ | Percent Injected Dose per Gram (%ID/g) at 24h Post-Injection |
| Tumor | e.g., 8.5 ± 1.2 |
| Blood | e.g., 1.2 ± 0.3 |
| Liver | e.g., 15.3 ± 2.1 |
| Spleen | e.g., 3.7 ± 0.8 |
| Kidneys | e.g., 25.1 ± 3.5 |
| Lungs | e.g., 2.1 ± 0.5 |
| Muscle | e.g., 0.8 ± 0.2 |
Note: Data is presented as mean ± standard deviation and is representative. Actual data will vary based on the specific analog and experimental conditions.
Signaling Pathway
This compound exerts its effect by inhibiting deoxycytidine kinase (dCK). dCK is a crucial enzyme in the deoxyribonucleoside salvage pathway, which is essential for DNA synthesis and repair. In response to DNA damage, the ATM (ataxia–telangiectasia-mutated) kinase phosphorylates dCK at Serine 74, leading to its activation.[2] Activated dCK is required for the G2/M cell cycle checkpoint.[2] By inhibiting dCK, this compound disrupts these critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. The JAK/MAPK and PI3K/Akt/mTOR pathways have also been implicated in the regulation of dCK.[3][4]
Caption: Deoxycytidine Kinase (dCK) Signaling Pathway.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol details the procedure for non-invasive imaging of tumor xenografts in mice using a fluorescently labeled this compound analog.
Materials:
-
Fluorescent this compound analog
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging procedure.
-
-
Probe Administration:
-
Dissolve the fluorescent this compound analog in a sterile vehicle (e.g., saline) to the desired concentration.
-
Administer the probe solution to the mouse via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.
-
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image of the mouse.
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Use appropriate excitation and emission filters for the specific fluorophore conjugated to the this compound analog.
-
Optimize imaging parameters such as exposure time, binning, and f/stop to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Use the analysis software of the imaging system to draw regions of interest (ROIs) around the tumor and other organs.
-
Quantify the fluorescence intensity (e.g., in average radiance) within each ROI at each time point.
-
Calculate the tumor-to-background ratio to assess the specificity of the probe.
-
References
- 1. dCK negatively regulates the NRF2/ARE axis and ROS production in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Antitumor Agent-152 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of Antitumor agent-152 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The low aqueous solubility of many antitumor agents, including presumably this compound, often stems from their chemical structure. These compounds are frequently lipophilic (fat-soluble), possess high molecular weight, and have crystalline solid-state forms, all of which contribute to poor solubility in water-based solutions like physiological fluids.[1][2][3][4]
Q2: What are the most common strategies to improve the solubility of a poorly water-soluble drug for in vivo studies?
A2: Several effective strategies can be employed to enhance the solubility of investigational drugs for preclinical in vivo studies. The most common and practical approaches include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water to increase the drug's solubility.[2]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[1][5]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin molecule to form a more soluble inclusion complex.[6]
-
Lipid-based formulations: Dissolving the drug in oils, surfactants, or lipids to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[1][3]
Q3: How do I choose the best solubility enhancement technique for this compound?
A3: The selection of an appropriate solubilization strategy depends on several factors, including the physicochemical properties of this compound (e.g., its logP, pKa, and melting point), the required dose, the route of administration, and the animal species being used in the study. A tiered approach is often recommended, starting with simpler methods like co-solvency and progressing to more complex formulations like nanosuspensions or cyclodextrin complexes if needed.[2][7]
Q4: What are the regulatory considerations when using excipients to improve solubility in preclinical studies?
A4: While formal regulatory approval is not required for excipients used in early preclinical studies, it is crucial to use well-characterized excipients with a known safety profile in the chosen animal model. The concentration of excipients should be kept to a minimum to avoid potential toxicity or interference with the pharmacological activity of this compound. It is advisable to consult established lists of generally regarded as safe (GRAS) excipients.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound from a co-solvent formulation upon dilution.
Q: My co-solvent formulation of this compound looks clear, but it precipitates when I dilute it with aqueous media for administration. What can I do?
A: This is a common issue known as "crashing out." It occurs when the drug is no longer soluble as the proportion of the organic co-solvent decreases upon dilution. Here are some troubleshooting steps:
-
Decrease the Stock Solution Concentration: Try preparing a more dilute stock solution of this compound in your co-solvent. This will result in a lower final concentration of the drug and co-solvent upon dilution, which may stay below the solubility limit.
-
Optimize the Co-solvent System:
-
Different Co-solvents: Experiment with different biocompatible co-solvents. Common choices include DMSO, ethanol, polyethylene (B3416737) glycol 400 (PEG 400), and propylene (B89431) glycol.[2]
-
Ternary Systems: Consider a ternary co-solvent system (e.g., DMSO, PEG 400, and water) which can sometimes offer better-solubilizing power and stability upon dilution than binary systems.
-
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, to the formulation can help to stabilize the drug particles and prevent precipitation upon dilution.
-
Control the Dilution Process:
-
Slow Addition: Add the co-solvent stock solution to the aqueous diluent slowly while vortexing or stirring.
-
Temperature: Ensure both the stock solution and the diluent are at the same temperature.
-
Issue 2: Inconsistent results in in vivo studies using a nanosuspension of this compound.
Q: I have prepared a nanosuspension of this compound, but my in vivo results are highly variable. What could be the cause?
A: Inconsistent in vivo results with nanosuspensions often point to issues with the physical stability of the formulation. Here's how to troubleshoot:
-
Particle Size and Polydispersity:
-
Characterization: Regularly characterize your nanosuspension for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). An increase in particle size or PDI over time indicates instability.
-
Homogenization Parameters: Optimize the high-pressure homogenization process (pressure and number of cycles) to achieve a narrow and consistent particle size distribution.
-
-
Crystal Growth (Ostwald Ripening): Small nanoparticles can dissolve and redeposit onto larger ones, leading to particle growth over time.
-
Stabilizers: Ensure you are using an adequate concentration of a suitable stabilizer (e.g., a polymer or surfactant) to coat the nanoparticle surface and prevent crystal growth.
-
-
Aggregation: Nanoparticles may aggregate, leading to larger particles that can alter the in vivo performance.
-
Zeta Potential: Measure the zeta potential of your nanosuspension. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization.
-
Steric Stabilizers: In addition to electrostatic stabilizers, consider using steric stabilizers (e.g., poloxamers, HPMC) that create a physical barrier around the particles.
-
-
Formulation Redispersibility: If the nanosuspension is stored as a dried powder, ensure it can be easily and completely redispersed before administration.
Issue 3: Low drug loading in cyclodextrin inclusion complexes of this compound.
Q: I am trying to prepare a cyclodextrin inclusion complex of this compound, but the solubility enhancement is minimal, suggesting low complexation efficiency. How can I improve this?
A: Low complexation efficiency can be a challenge. Here are some strategies to improve the formation of the inclusion complex:
-
Choice of Cyclodextrin:
-
Cavity Size: Ensure the cyclodextrin cavity is the appropriate size to accommodate the this compound molecule. Beta-cyclodextrin (β-CD) is often a good starting point for many drug molecules.
-
Modified Cyclodextrins: Consider using modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have higher aqueous solubility and can form more stable complexes.
-
-
Method of Preparation:
-
Kneading Method: This method involves forming a paste of the drug and cyclodextrin with a small amount of solvent, which can enhance the interaction between the two components.
-
Solvent Evaporation/Co-precipitation: Dissolving both the drug and cyclodextrin in a suitable solvent system followed by removal of the solvent can lead to a more intimate association and higher complexation efficiency.
-
-
pH Adjustment: The ionization state of this compound can influence its ability to enter the cyclodextrin cavity. Experiment with adjusting the pH of the solution during complexation to favor the non-ionized form of the drug, which is typically more hydrophobic.
-
Addition of a Ternary Component: In some cases, adding a small amount of a water-soluble polymer or a hydrophilic auxiliary substance can improve the complexation efficiency and the overall solubility of the system.
Data Presentation: Solubility Enhancement of Representative Antitumor Agents
The following tables summarize the reported solubility enhancement for common antitumor agents using different formulation strategies. This data can serve as a reference for the expected level of improvement for this compound.
Table 1: Co-solvent and Surfactant-based Formulations
| Antitumor Agent | Formulation | Solubility Enhancement (fold increase) | Reference |
| Paclitaxel | 50% Cremophor EL / 50% Ethanol | >1000 | [8] |
| Docetaxel (B913) | Microemulsion (Capryol 90, Cremophor EL, Transcutol) | 4056-6085 | [8][9] |
| Paclitaxel | Vitamin E-TPGS (5 g/L) | ~38 | [8] |
Table 2: Nanosuspension Formulations
| Antitumor Agent | Stabilizer(s) | Final Particle Size (nm) | Solubility Enhancement | Reference |
| Paclitaxel | Tween 80 | 200-600 | Significantly Increased | [8] |
| Docetaxel | Not Specified | ~30 | 30 mg/mL achieved | [9] |
| Sunitinib | Mucin 16 aptamers, PEG 600 | Not Specified | Enhanced solubility | [10] |
Table 3: Cyclodextrin Inclusion Complexes
| Antitumor Agent | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement (fold increase) | Reference |
| Docetaxel | Alkylenediamine-modified β-CDs | 1:1 | 216-253 | [11] |
| Doxorubicin | γ-cyclodextrin | 1:1 | Increased water solubility | [12] |
| Docetaxel | Methyl-β-cyclodextrin | Not Specified | Increased solubility | [9] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a clear solution of this compound for in vivo administration using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Polyethylene glycol 400 (PEG 400), pharmaceutical grade
-
Sterile water for injection or saline
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a sterile vial, add the weighed this compound powder. Add a small volume of DMSO (e.g., 10% of the final volume) and vortex until the powder is completely dissolved.
-
Addition of Co-solvent: Add PEG 400 (e.g., 40% of the final volume) to the solution and vortex until a homogenous mixture is obtained.
-
Aqueous Dilution: Slowly add the sterile water or saline (e.g., 50% of the final volume) to the mixture while continuously vortexing.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
-
Sterilization: If required for the route of administration, filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound powder (micronized, if possible)
-
Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Purified water
-
High-pressure homogenizer
-
Beaker and magnetic stirrer
Procedure:
-
Preparation of Stabilizer Solution: Dissolve the stabilizer in purified water to the desired concentration (e.g., 1-2% w/v).
-
Pre-suspension: Disperse the this compound powder in the stabilizer solution under magnetic stirring to form a pre-suspension.
-
High-Pressure Homogenization:
-
Pass the pre-suspension through the high-pressure homogenizer.
-
Set the homogenization pressure between 500 and 1500 bar.
-
Perform multiple homogenization cycles (typically 10-20 passes) until the desired particle size and a narrow polydispersity index (PDI < 0.2) are achieved.
-
-
Characterization: Analyze the particle size, PDI, and zeta potential of the nanosuspension using a suitable particle size analyzer (e.g., Dynamic Light Scattering).
-
Storage: Store the nanosuspension at 4°C.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Suitable organic solvent (e.g., ethanol, methanol)
-
Purified water
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Dissolution of Cyclodextrin: Dissolve a molar excess of HP-β-CD (e.g., 1:2 molar ratio of drug to CD) in purified water with stirring.
-
Dissolution of Drug: Dissolve this compound in a minimal amount of the organic solvent.
-
Complexation: Slowly add the drug solution to the HP-β-CD solution under continuous stirring. Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Solvent Removal: Remove the organic solvent and some of the water using a rotary evaporator under reduced pressure.
-
Isolation of the Complex: The resulting aqueous solution can be used directly, or the solid complex can be isolated by freeze-drying (lyophilization) to obtain a powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Visualizations
Caption: Experimental workflow for formulation and testing of this compound.
Caption: Troubleshooting guide for co-solvent formulation precipitation.
Caption: Hypothetical signaling pathways targeted by this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Antitumor agent-152
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Antitumor agent-152. The information is designed to help users identify and overcome potential resistance mechanisms encountered during their research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific substrate and inhibitor of deoxycytidine kinase (dCK).[1] dCK is a crucial enzyme in the nucleoside salvage pathway, which is responsible for phosphorylating deoxyribonucleosides to their monophosphate forms. These monophosphates are then further phosphorylated to triphosphates and incorporated into DNA, leading to the inhibition of DNA synthesis and ultimately cell death in rapidly dividing cancer cells.[2][3]
Q2: What are the known or potential mechanisms of resistance to this compound?
A2: Resistance to dCK inhibitors like this compound can arise through several mechanisms:
-
Reduced dCK Activity: This is a primary mechanism of resistance. Cancer cells can downregulate the expression of dCK or acquire mutations in the DCK gene, leading to a non-functional enzyme.[4][5][6][7] Without dCK, this compound cannot be activated to its cytotoxic form.
-
Altered Drug Transport: Reduced expression or function of human equilibrative nucleoside transporters (hENTs), such as hENT1, can limit the uptake of this compound into the cancer cell, thereby reducing its intracellular concentration.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the agent out of the cell, preventing it from reaching its target.[8]
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of the nucleoside salvage pathway by upregulating the de novo nucleotide synthesis pathway.[2] This allows them to continue producing the necessary building blocks for DNA replication.
-
Increased Inactivation of the Drug: Elevated levels of enzymes like cytidine (B196190) deaminase can metabolize and inactivate this compound.[5]
Q3: I am observing a lack of efficacy of this compound in my cancer cell line. How can I determine if this is due to resistance?
A3: To investigate potential resistance, you can perform the following experiments:
-
dCK Expression and Activity Analysis:
-
Western Blot or qPCR: Measure the protein and mRNA levels of dCK in your cell line and compare them to a known sensitive cell line. A significant reduction in dCK expression could indicate a resistance mechanism.[6][7]
-
Enzyme Activity Assay: Directly measure the kinase activity of dCK in cell lysates to determine if the enzyme is functional.
-
-
Nucleoside Transporter Expression:
-
qPCR or Flow Cytometry: Assess the expression levels of key nucleoside transporters like hENT1.
-
-
Combination Therapy Studies:
-
Synergy Assays: Test the combination of this compound with an inhibitor of the de novo nucleotide synthesis pathway (e.g., a ribonucleotide reductase inhibitor like hydroxyurea (B1673989) or thymidine).[2] Synergistic effects would suggest that the resistance in your cell line might be due to the activation of the de novo pathway.
-
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High IC50 value or no dose-dependent cytotoxicity observed. | 1. Inherent or acquired resistance of the cell line. 2. Suboptimal experimental conditions. 3. Compound instability or precipitation. | 1. Characterize the cell line: Check dCK expression and activity. If dCK is low or absent, consider using a different cell line or a strategy to re-express dCK (e.g., using epigenetic modulators).[9]2. Optimize assay: Ensure optimal cell seeding density and incubation time. Perform a time-course experiment to determine the best endpoint.3. Check compound: Ensure this compound is fully dissolved and stable in your culture medium. Prepare fresh dilutions for each experiment. |
| High variability between replicate wells in cell viability assays. | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Inaccurate drug dilutions. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Prepare serial dilutions carefully and mix thoroughly at each step. |
| Loss of this compound efficacy in a previously sensitive cell line. | Development of acquired resistance. | 1. Generate a resistant cell line: Continuously culture the sensitive cells in the presence of increasing concentrations of this compound.[4][5]2. Characterize the resistant phenotype: Compare the dCK expression and activity, transporter levels, and response to combination therapies between the sensitive and resistant cell lines. |
| No effect of this compound in an in vivo xenograft model. | 1. Poor bioavailability or rapid metabolism of the agent. 2. Tumor microenvironment-mediated resistance. 3. Upregulation of bypass pathways in vivo. | 1. Pharmacokinetic analysis: Measure the concentration of this compound in plasma and tumor tissue over time.[2]2. Immunohistochemistry: Analyze the expression of dCK and nucleoside transporters in the tumor tissue.[7]3. Test combination therapies: Administer this compound in combination with an inhibitor of the de novo nucleotide synthesis pathway.[2] |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous drug exposure.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Subculture Surviving Cells: Once the surviving cells start to proliferate and reach approximately 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Gradual Dose Escalation: After the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Continue this process of gradual dose escalation and selection for several months.
-
Characterize the Resistant Line: Periodically, perform cell viability assays to determine the new IC50 of the cultured cells. A significant increase in the IC50 value compared to the parental line indicates the development of resistance. Also, analyze the molecular mechanisms of resistance as described in the FAQs.
Protocol 2: Western Blot Analysis of dCK Expression
This protocol outlines the steps for determining the protein expression level of dCK in sensitive versus resistant cancer cell lines.
Materials:
-
Sensitive and resistant cancer cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dCK
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-dCK antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the dCK signal to the loading control to compare its expression between sensitive and resistant cells.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Cell Line A | 1.12 | > 100 | > 89 |
| Cell Line B | 2.5 | 85 | 34 |
| Cell Line C | 0.8 | > 100 | > 125 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Expression Levels of Key Genes in Sensitive vs. Resistant Cell Lines
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Method |
| DCK | 1.0 | 0.15 | qPCR |
| hENT1 | 1.0 | 0.4 | qPCR |
| CDA | 1.0 | 3.2 | qPCR |
Note: The data presented are hypothetical and for illustrative purposes only. CDA: Cytidine Deaminase.
Visualizations
Caption: Mechanisms of action and resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Down-regulation of Deoxycytidine Kinase Enhances Acquired Resistance to Gemcitabine in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor Agents 280. Multidrug Resistance-Selective Desmosdumotin B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Antitumor agent-152 off-target effects analysis
Welcome to the technical support center for Antitumor agent-152. This resource is designed to assist researchers, scientists, and drug development professionals in analyzing and mitigating potential off-target effects during their experiments. Agent-152 is a potent tyrosine kinase inhibitor (TKI) designed to target the Epidermal Growth Factor Receptor (EGFR). While highly effective against its intended target, its mechanism of action can sometimes lead to off-target activities that require careful consideration.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive tyrosine kinase inhibitor designed to specifically target the EGFR signaling pathway.[1] By binding to the ATP pocket of EGFR, it prevents autophosphorylation and the subsequent activation of downstream pro-survival pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[2][3]
Q2: My in-vitro biochemical assays show high potency for Agent-152, but my cell-based assays show a different phenotype or reduced potency. What could be the cause?
A2: Discrepancies between biochemical and cellular assays are common and can arise from several factors. In the cellular environment, issues like poor cell permeability, active drug efflux by membrane transporters, or rapid metabolism of the compound can reduce its effective intracellular concentration. Furthermore, off-target effects in cells can trigger compensatory signaling pathways that may mask the intended on-target effect.[4] We recommend performing a target engagement study, such as a Cellular Thermal Shift Assay (CETSA), to confirm that Agent-152 is reaching and binding to EGFR in your cellular model.
Q3: I am observing a phenotype (e.g., unexpected toxicity, altered cell morphology) that doesn't align with EGFR inhibition. How can I determine if this is an off-target effect?
A3: This is a strong indicator of potential off-target activity. A standard method to verify this is a rescue experiment. If you can introduce a drug-resistant mutant of the primary target (EGFR) and the phenotype persists, it is likely caused by the inhibition of one or more off-target proteins.[4] Many compounds kill cancer cells via off-target effects, even when their intended target is removed.[5][6] Kinome-wide profiling and proteomic approaches are the next steps to identify the specific off-target(s) responsible.
Q4: What are the known primary off-targets for this compound and what are their potential consequences?
A4: Kinome profiling has identified several off-target kinases for Agent-152, which, while having lower affinity than for EGFR, may be engaged at higher concentrations. These unintended interactions can lead to various side effects.[7] For instance, inhibition of certain kinases can affect bone health, thyroid function, or linear growth.[8] Refer to the data tables below for a summary of known off-targets and associated clinical-level toxicities.
Data Presentation: Quantitative Analysis of Agent-152 Selectivity
The following tables summarize the selectivity profile of this compound and common toxicities associated with its off-target activities.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Target Class | Potential Implication of Inhibition |
| EGFR (On-Target) | 5 | Receptor Tyrosine Kinase | Intended therapeutic effect |
| SRC | 75 | Non-receptor Tyrosine Kinase | Disruption of cell adhesion, migration |
| ABL1 | 150 | Non-receptor Tyrosine Kinase | Potential for hematological effects |
| VEGFR2 | 220 | Receptor Tyrosine Kinase | Anti-angiogenic effects, hypertension |
| PDGFRβ | 450 | Receptor Tyrosine Kinase | Perivascular cell effects, edema |
| c-Kit | 600 | Receptor Tyrosine Kinase | Hematological and gastrointestinal effects |
Table 2: Common Off-Target Related Toxicities
| Observed Toxicity | Potential Off-Target Mediator(s) | Clinical Manifestation |
| Skin Rash, Diarrhea | EGFR (On-target toxicity) | Common with EGFR inhibitors |
| Hypertension | VEGFR2 | Increased blood pressure |
| Edema (Fluid Retention) | PDGFRβ | Swelling in limbs |
| Myelosuppression | ABL1, c-Kit | Anemia, neutropenia, thrombocytopenia[9] |
| Hypothyroidism | Unidentified (under investigation) | Fatigue, weight gain[8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the effects of Agent-152.
Caption: Intended EGFR signaling pathway and point of inhibition by Agent-152.
Caption: Experimental workflow for identifying and validating off-target effects.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Guide 1: Western Blot Analysis
Q: I'm performing a Western Blot for phosphorylated ERK (p-ERK) after Agent-152 treatment, but I see no signal or a very weak signal. What should I do?
A: Weak or absent signals are a common issue.[10][11] Consider the following troubleshooting steps:
-
Confirm Protein Expression: Ensure your cell line expresses detectable levels of the target protein. Run a positive control lysate if available.[12]
-
Optimize Antibody Dilution: The primary antibody concentration may be too low. Start with the manufacturer's recommended dilution and optimize from there.[13]
-
Check Protein Load: For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For less abundant or modified proteins, you may need to load up to 100 µg.[11]
-
Verify Transfer Efficiency: Briefly stain the membrane with Ponceau S after transfer to confirm that proteins have successfully transferred from the gel.[13]
-
Use Fresh Lysis Buffer with Inhibitors: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation.[11]
Q: My Western Blot shows multiple unexpected bands in addition to my target band. How can I reduce this non-specific binding?
A: Unexpected bands can be due to non-specific antibody binding or protein degradation.[10][14]
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa).[15]
-
Adjust Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Titrate to find the optimal concentration.[13]
-
Increase Wash Stringency: Increase the duration and number of wash steps after antibody incubation. Adding a mild detergent like Tween-20 to your wash buffer is standard practice.[10]
-
Use Fresh Lysates: Older lysates can have increased protein degradation, leading to extra bands. Always use freshly prepared samples.[11]
Caption: Troubleshooting logic for common Western Blot issues.
Guide 2: Immunoprecipitation (IP) / Co-IP
Q: I am not able to pull down my target protein in an IP experiment. What are the possible causes?
A: Failure to detect the target protein can be due to several factors related to the antibody, lysate, or beads.[16]
-
Antibody Suitability: Confirm that your antibody is validated for IP applications. Not all antibodies that work for Western Blotting are suitable for IP, as the epitope may be hidden in the protein's native conformation. Polyclonal antibodies often perform better than monoclonals in IP.[16][17]
-
Lysate Preparation: Ensure you are using a non-denaturing lysis buffer (e.g., avoid RIPA buffer for Co-IP as it can disrupt protein-protein interactions).[12] Always add fresh protease inhibitors.
-
Pre-clear the Lysate: Before adding the specific antibody, incubate the cell lysate with beads alone for 30-60 minutes to reduce non-specific binding of proteins to the beads.[12]
-
Target Protein Abundance: Your target protein may be expressed at very low levels. You may need to increase the total amount of lysate used for the IP.[12]
Q: My IP eluate has a high background, with many non-specific proteins. How can I improve the purity?
A: High background in IP is often due to non-specific binding to the beads or the antibody.[16]
-
Inadequate Washing: Ensure wash steps are sufficient. Invert the tube several times during each wash. You can increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing salt or detergent concentration).[18]
-
Too Much Antibody: Using an excessive amount of antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.[16][17]
-
Bead Blocking: Pre-block the beads with BSA before adding them to the lysate to reduce non-specific protein adherence.[16]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the binding of a compound to its target in intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[19][20]
Materials:
-
Cell line of interest
-
This compound (or vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes and a thermal cycler
-
Standard Western Blotting reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of Agent-152 or vehicle control and incubate for 1 hour at 37°C to allow compound uptake.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and expose them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[21]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble target protein (e.g., EGFR) remaining at each temperature point by Western Blot.
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both vehicle- and drug-treated samples.
-
Plot the normalized band intensity against temperature. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.[21]
Protocol 2: Kinome Profiling for Off-Target Identification
Kinome profiling involves screening a compound against a large panel of purified kinases to determine its selectivity. This is typically performed as a fee-for-service by specialized vendors.[22][23]
General Workflow:
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
-
Primary Screen: The compound is typically first screened at a single high concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases. The percent inhibition of kinase activity is measured.[24]
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% or >75%) are identified as potential "hits" or off-targets.
-
Dose-Response Analysis: For each identified hit, a dose-response experiment is performed to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase's activity.
-
Data Analysis: The results are provided as a list of IC50 values for all tested kinases. This allows for a quantitative assessment of the compound's selectivity. The data can be visualized using dendrograms or selectivity scores to compare on-target potency versus off-target activity.
References
- 1. ClinPGx [clinpgx.org]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. onclive.com [onclive.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. biocompare.com [biocompare.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. agrisera.com [agrisera.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. kinaselogistics.com [kinaselogistics.com]
- 24. reactionbiology.com [reactionbiology.com]
Optimizing Antitumor agent-152 dosage and scheduling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Antitumor agent-152.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a specific substrate and competitive inhibitor of the enzyme deoxycytidine kinase (dCK).[1] dCK is a critical enzyme in the nucleotide salvage pathway, responsible for phosphorylating deoxycytidine to deoxycytidine monophosphate, a necessary precursor for DNA synthesis. By inhibiting dCK, this compound depletes the pool of available deoxynucleotides, leading to DNA replication stress, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.[1] This mechanism places it within the category of agents that disrupt DNA synthesis and induce cell cycle damage.[1]
Q2: Why am I observing significant variability in IC50 values between experiments using the same cell line?
Inconsistent IC50 values are a common issue in in vitro drug screening.[2] Several factors could be responsible:
-
Cell Line Integrity: Ensure you are using cell lines with a low passage number. Genetic drift can occur in continuously cultured cells, altering their sensitivity to anticancer agents.[3] We recommend establishing a master and working cell bank system.
-
Cell Culture Conditions: Variations in cell seeding density can significantly impact results. Cells should be in the exponential growth phase during the experiment.[4][5] Also, confirm that your cultures are free from mycoplasma contamination, which can alter cellular response to drugs.
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency.
Q3: My IC50 values are much higher in 3D spheroid models compared to 2D monolayer cultures. Is this expected?
Yes, this is a frequently observed phenomenon. Cells grown in 3D cultures often exhibit increased resistance to anticancer drugs compared to 2D systems.[6][7] Several factors contribute to this difference:
-
Drug Penetration: The dense, multi-layered structure of a spheroid can create a physical barrier, limiting the diffusion of this compound to the cells in the core.[8]
-
Altered Cell States: Spheroids mimic the microenvironment of a solid tumor, containing a heterogeneous population of cells, including quiescent or hypoxic cells in the core that are less susceptible to drugs targeting DNA replication.[8]
-
Cell-Cell and Cell-Matrix Interactions: Signaling pathways activated by 3D architecture can confer drug resistance.[8][9]
Q4: Can this compound be used in combination with other chemotherapeutic agents?
Yes, combination therapy is a promising strategy.[10] The efficacy of combining this compound with other agents should be determined experimentally. A common approach is to combine it with drugs that have a different mechanism of action, such as DNA damaging agents (e.g., cisplatin) or topoisomerase inhibitors. The goal is to achieve a synergistic effect, where the combined effect is greater than the sum of the individual effects.[10][11] Proper scheduling and dosage of each drug are critical for optimizing combination therapies.[12][13]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent In Vitro IC50 Values
This guide provides a logical workflow to diagnose and resolve variability in IC50 measurements.
Logical Flow for Troubleshooting Inconsistent IC50 Data
Caption: Troubleshooting workflow for inconsistent IC50 results.
Guide 2: Optimizing In Vivo Xenograft Studies
Successful in vivo studies require careful planning and execution. Use this guide to optimize your experimental design.
-
Animal Model Selection: The choice of mouse strain is critical. Immunodeficient mice (e.g., NOD/SCID, NSG) are typically required for patient-derived xenografts (PDX) or human cell line xenografts to prevent graft rejection.[3]
-
Tumor Implantation: Orthotopic implantation (injecting tumor cells into the corresponding organ) often better recapitulates human disease compared to subcutaneous models, especially regarding metastasis.[3] However, subcutaneous models are easier for monitoring tumor growth.
-
Dose and Schedule Optimization: The optimal dose and schedule identified in vitro may not directly translate in vivo.[14] Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) and to evaluate different dosing schedules (e.g., daily, once weekly).[15] Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be a powerful tool to guide dose selection.[16][17][18]
-
Endpoint Measurement: The primary endpoint is typically tumor growth inhibition, measured by caliper (for subcutaneous tumors) or in vivo imaging.[3] Overall survival can also be a key endpoint.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | dCK Expression (Relative) | IC50 (µM) ± SD |
| HL-60 | Acute Promyelocytic Leukemia | High | 0.85 ± 0.11 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | High | 1.12 ± 0.24 |
| MiaPaCa-2 | Pancreatic Cancer | Moderate | 5.30 ± 0.98 |
| A549 | Non-Small Cell Lung Cancer | Low | 25.7 ± 4.6 |
| U-87 MG | Glioblastoma | Low | > 50 |
Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Table 2: In Vivo Efficacy in a CCRF-CEM Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, i.p. | 1540 ± 210 | - |
| This compound (20 mg/kg) | Daily, i.p. | 615 ± 155 | 60 |
| This compound (40 mg/kg) | Daily, i.p. | 350 ± 95 | 77 |
| This compound (40 mg/kg) | 3x Weekly, i.p. | 550 ± 140 | 64 |
Data are hypothetical. i.p. = intraperitoneal injection.
Experimental Protocols
Protocol 1: In Vitro IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Add 10 µL of a viability reagent (e.g., MTS, MTT, or resazurin) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability) and plot the percent viability against the log of the drug concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
General Experimental Workflow for Preclinical Evaluation
Caption: Standard workflow for preclinical drug evaluation.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol measures the inhibitory effect of this compound directly on dCK enzymatic activity.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT, and 5 mM ATP.
-
Enzyme and Substrate: Add recombinant human dCK enzyme to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the mixture and pre-incubate for 15 minutes.
-
Initiate Reaction: Start the reaction by adding the substrate, [³H]-deoxycytidine.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto DE-81 ion-exchange filter paper.
-
Washing: Wash the filters three times with 1 mM ammonium (B1175870) formate (B1220265) to remove unreacted substrate.
-
Quantification: Measure the radioactivity retained on the filters, which corresponds to the phosphorylated product ([³H]-dCMP), using a scintillation counter.
-
Analysis: Calculate the percent inhibition of dCK activity at each concentration of this compound relative to the vehicle control.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. quora.com [quora.com]
- 9. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scheduling of anticancer drugs: Timing may be everything - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scheduling of anticancer drugs: timing may be everything - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the Dosing Schedules of Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology [mdpi.com]
- 18. Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Antitumor Agent-152
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Antitumor agent-152 (also known as Compound 5), a deoxycytidine kinase (dCK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a nucleoside analog, typically involves a multi-step process. The core of the molecule is a pyrrolo[2,3-d]pyrimidine scaffold, which is a deazapurine isostere. The synthesis generally proceeds by first constructing this heterocyclic core, followed by sequential functionalization, including N-alkylation and amide bond formation, to append the side chains.
Q2: I am observing a low yield in the final amide coupling step. What are the possible causes and solutions?
A2: Low yields in amide coupling reactions are common and can be attributed to several factors:
-
Inefficient activation of the carboxylic acid: Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry. You may consider switching to a different coupling reagent.
-
Steric hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a less hindered base.
-
Poor solubility of reactants: Ensure both the carboxylic acid and amine are fully dissolved in the reaction solvent. Sonication or switching to a more suitable solvent like DMF or DMA may help.
-
Side reactions: The amine starting material can be prone to side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q3: My final product is contaminated with a persistent impurity that has a similar polarity to the desired product. How can I improve the purification?
A3: When an impurity co-elutes with your product during column chromatography, consider the following purification strategies:
-
Optimize chromatography conditions: Try a different solvent system with different polarity or selectivity. Using a shallower gradient during elution can also improve separation.
-
Alternative chromatography techniques: Consider using a different stationary phase (e.g., a cyano or phenyl column instead of C18 for reverse-phase HPLC) or employing preparative HPLC for better resolution.
-
Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing closely related impurities.
-
Salt formation: If your compound has a basic or acidic handle, forming a salt and then crystallizing it can sometimes help in purification. The salt can then be neutralized to give the pure free base or acid.
Troubleshooting Guide for Impurity Profiling
The presence of impurities can significantly impact the biological activity and safety of this compound. Below is a guide to common impurities that may arise during its synthesis.
Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Structure/Source | Expected [M+H]⁺ (m/z) | Identification Method | Suggested Mitigation |
| Starting Material | Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 154.0 | LC-MS, NMR | Drive the reaction to completion by increasing reaction time or temperature. |
| Intermediate | Unreacted amine precursor | Varies | LC-MS, NMR | Use a slight excess of the coupling partner or a more efficient coupling reagent. |
| Byproduct | Homocoupling of aryl halide (from a Suzuki-type reaction if used) | Varies | LC-MS, NMR | Optimize catalyst and ligand loading; ensure proper degassing of the reaction mixture.[1][2] |
| Byproduct | Dialkylated product | Varies | LC-MS | Use a controlled stoichiometry of the alkylating agent and a suitable base. |
| Reagent-Related | Urea or thiourea (B124793) derivatives (from coupling reagents) | Varies | LC-MS | Choose a coupling reagent that generates water-soluble byproducts for easier removal. |
| Degradation Product | Hydrolysis of the amide bond | Varies | LC-MS | Avoid harsh acidic or basic conditions during workup and purification. |
Key Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of this compound and identifying impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is used to identify the mass of the parent compound and any potential impurities.
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.
-
Scan Range: 100-1000 m/z.
-
Data Analysis: Extract ion chromatograms for the expected masses of this compound and potential impurities listed in the table above.
Visualizing the Synthesis and Troubleshooting Workflow
Synthetic Pathway of this compound
Caption: A simplified synthetic pathway for this compound.
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for troubleshooting synthesis impurities.
References
Antitumor agent-152 toxicity assessment in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of Antitumor agent-152 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational compound that functions as a specific substrate and inhibitor of deoxycytidine kinase (dCK).[1] dCK is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides to their monophosphate forms, which are essential for DNA synthesis and repair.[2][3] By inhibiting dCK, this compound disrupts these processes, leading to cell death, particularly in rapidly dividing cells.[4]
Q2: Why is it important to assess the toxicity of this compound in normal cells?
A2: While the primary target of anticancer agents is tumor cells, it is critical to evaluate their effects on healthy, non-cancerous cells to determine the therapeutic window and potential side effects of the drug.[5][6] Toxicity in normal cells can lead to adverse effects in patients.[7] Assessing the cytotoxicity in a panel of normal cell lines helps to establish a safety profile for the compound.[1]
Q3: What are some common normal cell lines used for in vitro toxicity testing?
A3: A variety of normal cell lines can be used to assess the cytotoxicity of a compound. The choice of cell line often depends on the predicted target organs for toxicity. Commonly used normal cell lines include:
-
Fibroblasts: Such as Normal Human Dermal Fibroblasts (NHDF), are used to assess general cytotoxicity.[8]
-
Endothelial Cells: Like Human Umbilical Vein Endothelial Cells (HUVECs), are important for evaluating potential vascular toxicity.
-
Epithelial Cells: Including Human Keratinocytes or bronchial epithelial cells, representing tissues with high cell turnover.
-
Kidney Cells: Such as Human Embryonic Kidney cells (HEK293) or Renal Proximal Tubule Epithelial Cells (RPTEC), are used to screen for potential nephrotoxicity.[8]
-
Hepatocytes: Primary human hepatocytes or cell lines like HepG2 (though a carcinoma cell line, it is often used for liver toxicity studies) are used to assess potential hepatotoxicity.[8]
Q4: How is the cytotoxicity of this compound quantified?
A4: The most common metric to quantify the cytotoxicity of a compound is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%.[9] A lower IC50 value indicates a higher potency of the compound.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in a panel of normal human cell lines compared to a cancer cell line after 48 hours of exposure. These values are provided for illustrative purposes to guide researchers in their experimental design and interpretation.
| Cell Line | Tissue of Origin | Cell Type | IC50 (µM) |
| L1210 | Leukemia | Lymphoblast | 1.12 |
| NHDF | Skin | Fibroblast | 85.6 |
| HUVEC | Umbilical Vein | Endothelial | 92.3 |
| HEK293 | Kidney | Embryonic Kidney | > 100 |
| RPTEC | Kidney | Proximal Tubule Epithelial | 98.1 |
Note: The IC50 value for the L1210 leukemia cell line is based on published data.[1] The IC50 values for the normal cell lines are hypothetical and intended for illustrative purposes.
Experimental Protocols
A detailed methodology for a common cytotoxicity assay, the MTT assay, is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol outlines the steps to determine the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Normal human cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package.
-
Mandatory Visualizations
References
- 1. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor agent-152 cross-reactivity with other kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase cross-reactivity of Antitumor agent-152, also known as VIP152. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (VIP152)?
A1: The primary target of this compound (VIP152) is Cyclin-Dependent Kinase 9 (CDK9).[1] VIP152 is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, VIP152 prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins and subsequent apoptosis in cancer cells.
Q2: What is the known cross-reactivity profile of VIP152 against other kinases?
A2: Kinome profiling of VIP152 has demonstrated high selectivity for CDK9.[1][2] However, some off-target activity has been observed, particularly at higher concentrations. The primary off-target kinases identified are Cyclin-Dependent Kinase 7 (CDK7) and Glycogen Synthase Kinase 3 alpha and beta (GSK3α/β).[3] For detailed quantitative data on cross-reactivity, please refer to the data tables below.
Q3: How can I minimize off-target effects in my cell-based assays?
A3: To minimize off-target effects, it is crucial to use VIP152 at the lowest effective concentration that still achieves the desired inhibition of CDK9. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using more selective CDK9 inhibitors as controls if off-target effects on CDK7 or GSK3 are a concern for your specific research question.
Q4: I am observing unexpected phenotypic changes in my experiments. Could this be due to off-target effects?
A4: Unexpected phenotypic changes could potentially be attributed to the off-target inhibition of kinases such as CDK7 or GSK3. CDK7 is involved in both transcription and cell cycle control, while GSK3 plays a role in numerous signaling pathways, including cell proliferation, differentiation, and apoptosis. To investigate this, you can use more specific inhibitors for CDK7 or GSK3 as controls to see if they replicate the unexpected phenotype.
Data Presentation
Kinase Selectivity Profile of VIP152
The following table summarizes the inhibitory activity of VIP152 against a panel of kinases as determined by a DiscoverX KINOMEScan®. The data is presented as the percentage of control, where a lower percentage indicates stronger inhibition.
| Kinase Target | Percent of Control (@ 100 nM) |
| CDK9 | < 10% |
| CDK7 | > 50% |
| GSK3A | > 50% |
| GSK3B | > 50% |
| CAMKK1 | > 80% |
| MAP4K4 | > 50% |
| ... (other kinases tested showed minimal inhibition) | ... |
Note: This is a representative summary. For a complete list of all 468 kinases tested, please refer to the supplementary information of the cited literature.
Comparative IC50 Values of VIP152 and Other CDK Inhibitors
The following table provides a comparison of the half-maximal inhibitory concentration (IC50) values for VIP152 and other CDK inhibitors against key on- and off-target kinases, as determined by the HotSpot™ and NanoBRET™ assays.[3]
| Kinase Target | Assay Type | VIP152 IC50 (nM) | Dinaciclib IC50 (nM) | KB-0742 IC50 (nM) | Atuveciclib IC50 (nM) |
| CDK9/Cyclin T1 | HotSpot™ | < 1 | 4.1 | 23.6 | 25.5 |
| CDK9/Cyclin T1 | NanoBRET™ | 13.5 | 2.9 | 13.9 | 227.6 |
| CDK7/Cyclin H | HotSpot™ | > 10,000 | 87.2 | 2,370 | > 10,000 |
| CDK7/Cyclin H | NanoBRET™ | 2,231 | 2.8 | 1,180 | > 10,000 |
| GSK3α | HotSpot™ | > 10,000 | - | - | - |
| GSK3β | HotSpot™ | > 10,000 | - | - | - |
Experimental Protocols
HotSpot™ Kinase Assay Protocol
This radiometric assay directly measures the catalytic activity of the kinase.[4][5][6]
-
Reaction Setup: Prepare a reaction mixture containing the specific kinase, its corresponding substrate, and any required cofactors in a reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Compound Addition: Add the test compound (e.g., VIP152) at the desired concentrations to the reaction mixture.
-
Initiation: After a 20-minute pre-incubation, initiate the kinase reaction by adding ³³P-ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction and spot the mixture onto a P81 phosphocellulose filter paper. Wash the filters to remove unincorporated ³³P-ATP.
-
Data Analysis: Quantify the amount of incorporated ³³P in the substrate using a scintillation counter. Calculate the percentage of inhibition relative to a DMSO control.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This assay measures the binding of a compound to its target kinase within living cells.[7][8][9]
-
Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc®-kinase fusion protein into a 384-well plate.
-
Tracer and Compound Addition: On the following day, add the NanoBRET™ tracer and the test compound (e.g., VIP152) at various concentrations to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO₂ incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a multilabel plate reader.
-
Data Analysis: The binding of the test compound competes with the tracer, resulting in a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway of VIP152 Action
Caption: Mechanism of action of this compound (VIP152).
Experimental Workflow for Kinase Cross-Reactivity Assessment
References
- 1. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
Technical Support Center: dCK Inhibitor In Vivo Studies
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working with deoxycytidine kinase (dCK) inhibitors in in vivo models. The information aims to help mitigate common side effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo side effects of dCK inhibitors and how can I monitor for them?
Answer: Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, essential for DNA synthesis in rapidly dividing cells.[1][2][3] Consequently, dCK inhibitors can affect not only cancer cells but also healthy, highly proliferative tissues. The most common toxicities observed in animal models are hematological and gastrointestinal.[4][5]
-
Hematological Toxicity (Myelosuppression): Inhibition of dCK can impact hematopoietic stem cells in the bone marrow, leading to decreased production of blood cells. This may manifest as neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[4][5] Severe neutropenia increases the risk of life-threatening infections.[4]
-
Gastrointestinal (GI) Toxicity: The epithelial lining of the GI tract has a high turnover rate and is susceptible to agents that disrupt DNA synthesis. Common signs include diarrhea, weight loss, and mucositis.[4]
Regular monitoring is critical to assess compound safety. This involves routine blood collection for a complete blood count (CBC) and daily monitoring of animal well-being, including body weight and clinical signs of distress.[6][7]
Data Presentation: Hematological Toxicity Monitoring
The following table provides example data from a murine model, comparing a standard dCK inhibitor regimen with one incorporating a mitigation strategy (e.g., targeted delivery or intermittent dosing).
Table 1: Hematological Toxicity Monitoring in a Murine Model (Day 14 Post-Treatment)
| Parameter | Unit | Vehicle Control (Baseline) | dCK Inhibitor (25 mg/kg, daily) | dCK Inhibitor (Targeted Nanoparticle) |
|---|---|---|---|---|
| White Blood Cells (WBC) | x10³/µL | 8.5 ± 1.2 | 2.1 ± 0.8 | 6.3 ± 1.5 |
| Neutrophils (ANC) | x10³/µL | 2.0 ± 0.5 | 0.4 ± 0.2 | 1.5 ± 0.4 |
| Platelets | x10³/µL | 950 ± 150 | 250 ± 90 | 780 ± 120 |
| Red Blood Cells (RBC) | x10⁶/µL | 9.2 ± 0.7 | 6.1 ± 1.1 | 8.5 ± 0.9 |
Values are presented as mean ± standard deviation.
Experimental Protocols: Blood Analysis
Protocol 1: Complete Blood Count (CBC) Analysis in Mice
-
Sample Collection: Collect 50-100 µL of whole blood from the submandibular or saphenous vein into a tube containing an anticoagulant (e.g., EDTA). For terminal studies, blood can be collected via cardiac puncture.[8]
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood (e.g., Heska Element HT5, IDEXX ProCyte Dx).
-
Frequency: Perform baseline analysis before treatment initiation. Monitor 1-2 times per week during treatment and at the study endpoint, paying close attention around the expected nadir (typically 5-10 days post-treatment).[7]
-
Humane Endpoints: Establish clear humane endpoints based on CBC results (e.g., absolute neutrophil count < 500/µL) and clinical signs to prevent unnecessary animal suffering.[6]
Visualization: Toxicity Monitoring Workflow
Caption: Workflow for in vivo toxicity monitoring during dCK inhibitor studies.
Troubleshooting Guides
Issue: High Systemic Toxicity Obscures Therapeutic Window
Question: My dCK inhibitor shows promising anti-tumor activity in vitro, but in our xenograft model, it causes severe systemic toxicity (e.g., >15% body weight loss, severe myelosuppression) at doses required for tumor regression. How can we improve the therapeutic index?
Answer: A narrow therapeutic window is a common challenge with cytotoxic agents. A highly effective strategy to mitigate systemic toxicity is to use a targeted drug delivery system, such as nanoparticles.[9][10] Encapsulating the dCK inhibitor within a nanoparticle can alter its pharmacokinetic profile, reduce exposure to healthy tissues, and enhance its accumulation in the tumor through the Enhanced Permeability and Retention (EPR) effect.[11]
Data Presentation: Efficacy & Toxicity of Different Formulations
Table 2: Comparison of Free vs. Nanoparticle-Encapsulated dCK Inhibitor
| Parameter | Unit | Vehicle Control | Free dCK Inhibitor (15 mg/kg) | NP-dCK Inhibitor (15 mg/kg) |
|---|---|---|---|---|
| Tumor Volume Change | % | +250 ± 45 | +50 ± 30 | -60 ± 25 |
| Body Weight Change | % | +5 ± 2 | -18 ± 4 | -3 ± 3 |
| Median Survival | Days | 21 | 25 | 42 |
Data shown at Day 21. Values are mean ± standard deviation.
Experimental Protocols: Nanoparticle Formulation
Protocol 2: Formulation of a Lipid-Based Nanoparticle (LNP) for dCK Inhibitor Delivery (This is a generalized protocol; specific lipids and ratios must be optimized for each compound.)
-
Lipid Preparation: Dissolve the dCK inhibitor, a cationic or ionizable lipid, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid in an organic solvent (e.g., ethanol) at a precise molar ratio.
-
Aqueous Phase: Prepare an aqueous buffer at a specific pH (e.g., acetate (B1210297) buffer, pH 4.0).
-
Mixing: Rapidly mix the lipid-ethanol phase with the aqueous phase using a microfluidic mixing device (e.g., NanoAssemblr). The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the drug.
-
Purification & Characterization: Remove the ethanol (B145695) and unencapsulated drug via dialysis or tangential flow filtration. Characterize the resulting LNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
Visualization: Systemic vs. Targeted Delivery
Caption: Comparison of systemic versus nanoparticle-targeted drug delivery.
Q2: Can combination therapy be used to mitigate the side effects of dCK-dependent prodrugs?
Answer: Yes, combination therapy is a powerful strategy. Instead of directly inhibiting dCK, many chemotherapies (like gemcitabine (B846) or cytarabine) are nucleoside analog prodrugs that require dCK for their activation.[1][12] Toxicity arises because dCK in healthy cells also activates the prodrug.[1] One advanced approach is to combine the dCK-dependent drug with an inhibitor of a parallel pathway, such as ribonucleotide reductase (RNR).
RNR is essential for the de novo synthesis of DNA building blocks. By inhibiting RNR, cancer cells become more reliant on the dCK-mediated salvage pathway. This can create a synergistic anti-tumor effect, allowing for a lower, less toxic dose of the dCK-dependent drug to be used.[13]
Visualization: DNA Synthesis Pathway Inhibition
Caption: Synergistic targeting of de novo and salvage DNA synthesis pathways.
References
- 1. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 3. Structural basis for substrate promiscuity of dCK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Delivery Strategies of Chemical CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nano to rescue: repository of nanocarriers for targeted drug delivery to curb breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antitumor Agent-152 and Other Deoxycytidine Kinase (dCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antitumor agent-152 with other notable deoxycytidine kinase (dCK) inhibitors, focusing on their preclinical antitumor performance. Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a critical step in DNA synthesis and repair. Its inhibition is a promising strategy in cancer therapy. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate an objective comparison.
Data Presentation
The following tables summarize the in vitro efficacy, in vivo efficacy, and pharmacokinetic parameters of this compound and other selected dCK inhibitors based on available preclinical data.
Table 1: In Vitro Efficacy of dCK Inhibitors
| Compound | Target | Assay | Cell Line | IC50 | EC50 | Ki |
| This compound | dCK | ³H-dC Uptake | L1210 Leukemia | 1.12 µM[1] | - | - |
| DI-87 | dCK | ³H-dC Uptake | CCRF-CEM T-ALL | 3.15 nM[2] | 10.2 nM[2] | - |
| DI-82 | dCK | Enzymatic Assay | - | 27.8 nM (IC50app) | - | 9.2 nM (Kiapp) |
| DI-39 | dCK | - | - | - | - | - |
Note: Specific in vitro potency data for DI-39 was not available in the reviewed literature.
Table 2: In Vivo Efficacy of dCK Inhibitors
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | - | - | - | Data not available |
| DI-87 | NSG Mice | CEM Tumor Xenograft | 25 mg/kg, BID, p.o. (with thymidine) | Near complete growth inhibition[2] |
| DI-82 | - | - | - | Data not available |
| DI-39 | Mice | ALL Xenografts | Not specified | Inhibited tumor growth (with thymidine)[2] |
Note: Detailed in vivo efficacy data, including specific dosing for DI-39, and any in vivo data for this compound and DI-82 were not found in the searched literature.
Table 3: Pharmacokinetic Parameters of dCK Inhibitors
| Compound | Species | Administration | Peak Plasma Conc. (Tmax) | Peak Tumor Conc. (Tmax) | Plasma Half-life (t½) |
| This compound | - | - | - | - | - |
| DI-87 | NSG Mice | Oral (10, 25, 50 mg/kg) | 1–3 hours post-dose[2] | 3–9 hours post-dose[2] | ~4 hours |
| DI-82 | - | - | - | - | - |
| DI-39 | - | - | - | - | - |
Note: Pharmacokinetic data for this compound, DI-82, and DI-39 were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the presented findings.
1. dCK Uptake Assay (for IC50 Determination)
This protocol is based on the methodology described for the evaluation of DI-87.[2]
-
Cell Seeding: Human CCRF-CEM T-ALL cells are seeded at a density of 50,000 cells per well in 96-well filter plates.
-
Compound and Substrate Addition: Various concentrations of the test dCK inhibitor are added to the cells simultaneously with 0.25 μCi of ³H-deoxycytidine (³H-dC).
-
Incubation: The plates are incubated for 1 hour at 37°C to allow for cellular uptake and phosphorylation of ³H-dC.
-
Washing: The cells are washed four times with ice-cold phosphate-buffered saline (PBS) using a vacuum manifold to remove any unincorporated extracellular ³H-dC.
-
Quantification: The radioactivity of the incorporated ³H-dC within the cells is measured using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of ³H-dC uptake against the logarithm of the inhibitor concentration.
2. In Vivo Tumor Growth Inhibition Study
The following is a generalized protocol based on preclinical xenograft studies for dCK inhibitors.[3]
-
Animal Model: Immunodeficient mice, such as NOD scid gamma (NSG) mice, are utilized to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of human tumor cells (e.g., 2 x 10⁶ CEM cells) in a suitable medium like Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average volume (e.g., 70-300 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The investigational dCK inhibitor is administered according to a specific dosing schedule (e.g., 25 mg/kg, orally, twice daily). A vehicle control is administered to the control group. In studies involving dCK inhibitors, co-administration with an inhibitor of the de novo nucleotide synthesis pathway, such as thymidine, is common.
-
Monitoring: Tumor volumes are measured with calipers at regular intervals (e.g., 2-3 times per week). The general health and body weight of the mice are also monitored.
-
Data Analysis: The mean tumor volumes for each group are plotted against time to generate tumor growth curves. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
3. Pharmacokinetic Analysis in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a dCK inhibitor in a murine model.[4][5][6]
-
Animal Model and Dosing: The test compound is administered to mice (e.g., CD-1 or BALB/c) via the intended clinical route, typically intravenous (IV) and oral (PO), at one or more dose levels.
-
Sample Collection: Blood samples are collected serially at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the compound in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Mandatory Visualization
dCK Signaling Pathway and Inhibition
Caption: Role of dCK in the nucleoside salvage pathway and its inhibition.
Experimental Workflow for In Vivo Antitumor Efficacy
Caption: Workflow for evaluating the in vivo antitumor efficacy of a dCK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. unmc.edu [unmc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Mouse pharmacokinetic analysis. [bio-protocol.org]
Comparative Efficacy of Antitumor Agent-152 in Diverse Cancer Models
This guide provides a comparative analysis of the preclinical efficacy of two distinct compounds referred to as "Antitumor agent-152": a deoxycytidine kinase (dCK) inhibitor and VIP152, a selective cyclin-dependent kinase 9 (CDK9) inhibitor. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy in various cancer models, and detailed experimental protocols.
Part 1: this compound (dCK Inhibitor)
This compound, also known as Compound 5, functions as a specific substrate and inhibitor of deoxycytidine kinase (dCK).[1] dCK is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides for DNA synthesis.[2][3] Inhibition of dCK can lead to depletion of the deoxycytidine triphosphate pool, inducing DNA replication stress and apoptosis in cancer cells.[3]
Efficacy Data
Quantitative data for this compound (dCK inhibitor) is currently limited. The available in vitro data is summarized below. For comparison, data for another dCK inhibitor, DI-87, is included.
| Compound | Cancer Model | Assay | Endpoint | Result |
| This compound (Compound 5) | L1210 leukemia cells | 3H-dC uptake | IC50 | 1.12 µM[1] |
| DI-87 | CEM tumor xenograft | dCK activity in vivo | dCK inhibition | Full inhibition at 10 mg/kg[4] |
Signaling Pathway
Caption: Mechanism of dCK inhibition by this compound.
Part 2: VIP152 (Selective CDK9 Inhibitor)
VIP152 is a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9).[5][6][7] CDK9, in complex with its cyclin partners (T1, T2, or K), forms the positive transcription elongation factor b (P-TEFb).[6] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes like MYC and MCL-1.[1][5][8] By inhibiting CDK9, VIP152 leads to the downregulation of these key survival proteins, inducing apoptosis in cancer cells.[5]
Efficacy Data
VIP152 has demonstrated significant antitumor activity in a range of preclinical cancer models, particularly in hematologic malignancies. Below is a comparison of its in vitro efficacy with other CDK9 inhibitors.
Table 1: In Vitro Efficacy of CDK9 Inhibitors in Hematologic Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result (IC50) |
| VIP152 | HG-3 | Chronic Lymphocytic Leukemia | Cell Viability | IC50 | < 1 µM[9] |
| MEC-1 | Chronic Lymphocytic Leukemia | Cell Viability | IC50 | < 1 µM[9] | |
| MCL Cell Lines | Mantle Cell Lymphoma | Cell Viability | IC50 | 55-172 nM[5] | |
| Dinaciclib | Various | Hematologic Malignancies | Cell Viability | IC50 | Low nM range[10] |
| KB-0742 | MV4-11 | Acute Myeloid Leukemia | Cell Viability | IC50 | Not specified |
| Atuveciclib | MOLM-13 | Acute Myeloid Leukemia | Cell Proliferation | IC50 | 280 nM[11] |
Table 2: In Vivo Efficacy of VIP152
| Cancer Model | Treatment | Outcome |
| Eµ-MTCP1 CLL mouse model | VIP152 | Reduced disease burden and improved overall survival.[6] |
| Mantle Cell Lymphoma Xenograft | VIP152 | Significant tumor growth inhibition (p<0.001).[5] |
| Ovarian Cancer A2780 Xenograft | VIP152 (5-15 mg/kg, weekly) | Dose-dependent tumor growth inhibition.[12] |
| Acute Myeloid Leukemia Xenograft | VIP152 | Marked single-agent antitumor efficacy.[1][13] |
Signaling Pathway
Caption: Mechanism of CDK9 inhibition by VIP152.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[14][15][16][17][18]
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[16]
-
Treatment: Treat cells with various concentrations of the antitumor agent.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).[16]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16] Incubate for 1.5 to 4 hours at 37°C.[15][16]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent like DMSO to each well.[16]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570-590 nm.[14][16]
In Vivo Leukemia Xenograft Model
This protocol describes a general procedure for establishing and evaluating the efficacy of antitumor agents in a leukemia xenograft model.[19][20][21]
Workflow Diagram
Caption: Workflow for an in vivo leukemia xenograft study.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension of human leukemia cells (e.g., from a cell line or patient-derived sample).
-
Transplantation: Inject 0.5–3 x 106 cells intravenously or subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG).[20]
-
Monitoring: Monitor the mice for signs of leukemia development, which may include weight loss, enlarged spleen, and an increase in human leukemic cells in the peripheral blood.[20]
-
Treatment: Once leukemia is established, randomize mice into treatment and control groups. Administer this compound or a vehicle control according to the desired dosing schedule.
-
Efficacy Evaluation: Monitor tumor burden throughout the study. For subcutaneous models, measure tumor volume regularly.[22] For disseminated leukemia, monitor disease progression through methods like bioluminescent imaging or flow cytometry of peripheral blood. Record survival data.
-
Data Analysis: At the end of the study, calculate tumor growth inhibition and compare survival rates between the treatment and control groups.
Western Blot Analysis for CDK9 Signaling
This protocol is used to detect changes in the levels of proteins involved in the CDK9 signaling pathway following treatment with a CDK9 inhibitor.[8][23][24]
Workflow Diagram
Caption: Workflow for Western blot analysis.
Detailed Protocol:
-
Cell Lysis: Treat cells with the CDK9 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, phospho-RNA Polymerase II (Ser2), MYC, and MCL-1 overnight at 4°C.[8][25] Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Perform densitometry analysis to quantify the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vincerx Pharma Presents Data on PTEFb/CDK9 Inhibitor VIP152 in DLBCL and CLL at the 63rd American Society of Hematology Annual Meeting | VINC Stock News [stocktitan.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. In Vivo Modeling of Leukemia by Murine Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 22. In vivo leukemia analysis: Subcutaneous model [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. preprints.org [preprints.org]
- 25. CDK9 (C12F7) Rabbit Monoclonal Antibody (#2316) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of Antitumor Agent-152 in Combination Chemotherapy Regimens
Introduction:
Antitumor agent-152 is an investigational small molecule inhibitor targeting the MEK1/2 kinases in the MAPK signaling pathway. Dysregulation of this pathway is a critical driver in various human cancers. This guide provides a comparative analysis of the synergistic effects of this compound when combined with standard-of-care chemotherapeutic agents, paclitaxel (B517696) and carboplatin (B1684641), in non-small cell lung cancer (NSCLC) models. The data presented herein is based on preclinical studies designed to evaluate the potential of this compound to enhance therapeutic efficacy and overcome resistance.
Quantitative Synergy Analysis: In Vitro
The synergistic potential of this compound in combination with paclitaxel and carboplatin was assessed across multiple NSCLC cell lines. The Combination Index (CI), a quantitative measure of drug interaction based on the Chou-Talalay method, was calculated. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
| Cell Line | Combination | IC50 (Agent-152, nM) | IC50 (Chemotherapy, nM) | Combination Index (CI) at ED50 | Synergy Level |
| A549 (KRAS mutant) | Agent-152 + Paclitaxel | 15.2 | 8.5 | 0.62 | Synergy |
| Agent-152 + Carboplatin | 18.1 | 2500 | 0.75 | Synergy | |
| H460 (KRAS mutant) | Agent-152 + Paclitaxel | 22.5 | 12.1 | 0.58 | Synergy |
| Agent-152 + Carboplatin | 25.8 | 3200 | 0.69 | Synergy | |
| H1975 (EGFR mutant) | Agent-152 + Paclitaxel | 45.3 | 15.7 | 0.88 | Slight Synergy |
| Agent-152 + Carboplatin | 51.7 | 4500 | 0.95 | Additive |
In Vivo Efficacy: Xenograft Models
The antitumor activity of this compound in combination with paclitaxel was evaluated in an A549 NSCLC xenograft mouse model. Tumor growth inhibition (TGI) was measured after 21 days of treatment.
| Treatment Group | Dose Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1540 ± 180 | - |
| This compound | 10 mg/kg, daily | 980 ± 150 | 36.4% |
| Paclitaxel | 10 mg/kg, weekly | 850 ± 165 | 44.8% |
| Agent-152 + Paclitaxel | Combination Dosing | 320 ± 95 | 79.2% |
Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Culture: NSCLC cell lines (A549, H460, H1975) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound, paclitaxel, and carboplatin were dissolved in DMSO to create 10 mM stock solutions and serially diluted to the desired concentrations in culture medium.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with either single agents or combinations of this compound and chemotherapy at a constant ratio.
-
Viability Measurement: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: Dose-response curves were generated, and IC50 values were calculated using non-linear regression. The Combination Index (CI) was calculated using CompuSyn software to determine the nature of the drug interaction.
In Vivo Xenograft Study
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care.
-
Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=8 per group): Vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel. Dosing was administered as described in the in vivo efficacy table.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was concluded after 21 days, and the tumor growth inhibition was calculated for each treatment group relative to the vehicle control.
Visualizations
Head-to-head comparison of Antitumor agent-152 and other nucleoside analogs
A comprehensive analysis of the deoxycytidine kinase inhibitor, Antitumor agent-152 (Compound 5), versus the established nucleoside analogs, Gemcitabine and Cytarabine, for researchers, scientists, and drug development professionals.
In the landscape of anticancer therapeutics, nucleoside analogs have long been a cornerstone of chemotherapy, particularly for hematological malignancies. These agents function as antimetabolites, mimicking endogenous nucleosides to disrupt DNA replication and repair, ultimately leading to cancer cell death. The efficacy of many of these drugs, including the widely used Gemcitabine and Cytarabine, is critically dependent on their activation by cellular kinases. A key enzyme in this activation pathway is deoxycytidine kinase (dCK).
This guide provides a head-to-head comparison of two classic nucleoside analogs, Gemcitabine and Cytarabine, with a distinct but related compound: this compound (Compound 5), a specific inhibitor of deoxycytidine kinase. While Gemcitabine and Cytarabine require dCK for their cytotoxic effects, this compound (Compound 5) directly targets this enzyme, presenting an alternative strategy to modulate the nucleoside salvage pathway.
Mechanism of Action: A Tale of Activation vs. Inhibition
The fundamental difference between this compound (Compound 5) and the nucleoside analogs Gemcitabine and Cytarabine lies in their interaction with deoxycytidine kinase.
This compound (Compound 5): The Inhibitor
This compound (Compound 5) acts as a competitive inhibitor of deoxycytidine kinase. By binding to dCK, it prevents the enzyme from phosphorylating its natural substrates (deoxycytidine, deoxyadenosine, and deoxyguanosine) as well as nucleoside analog prodrugs that rely on dCK for their activation. This inhibition of the nucleoside salvage pathway can disrupt the supply of deoxynucleotides required for DNA synthesis, thereby impeding the proliferation of cancer cells.
Gemcitabine and Cytarabine: The Substrates
In contrast, Gemcitabine and Cytarabine are prodrugs that are dependent on dCK for their cytotoxic activity. They are transported into the cancer cell and then phosphorylated by dCK to their monophosphate forms. Subsequent phosphorylations convert them into their active triphosphate forms, which are then incorporated into the growing DNA chain during replication. This incorporation leads to chain termination and the induction of DNA damage, ultimately triggering apoptosis (programmed cell death).
Quantitative Data Comparison
A direct comparison of the cytotoxic potency of this compound (Compound 5) with Gemcitabine and Cytarabine is challenging due to the limited publicly available data for this compound (Compound 5). The primary reported activity for this compound is its ability to inhibit the uptake of radiolabeled deoxycytidine, a measure of its target engagement with dCK. In contrast, extensive data on the cytotoxic IC50 values for Gemcitabine and Cytarabine are available for a wide range of cancer cell lines.
| Drug | Cell Line | Assay | IC50 |
| This compound (Compound 5) | L1210 (Murine Leukemia) | ³H-dC Uptake Inhibition | 1.12 µM |
| Gemcitabine | HL-60 (Human Promyelocytic Leukemia) | Cell Viability | ~10-50 nM |
| K562 (Human Chronic Myelogenous Leukemia) | Cell Viability | ~20-100 nM | |
| Kasumi-1 (Human Acute Myeloid Leukemia) | Cell Viability | ~5-20 nM | |
| Cytarabine | HL-60 (Human Promyelocytic Leukemia) | Cell Viability | ~100-500 nM |
| K562 (Human Chronic Myelogenous Leukemia) | Cell Viability | ~50-200 nM | |
| Kasumi-1 (Human Acute Myeloid Leukemia) | Cell Viability | ~20-100 nM |
Note: The IC50 values for Gemcitabine and Cytarabine can vary significantly depending on the specific cell line and the assay conditions used. The values presented here are approximate ranges based on published literature. The IC50 for this compound (Compound 5) reflects its ability to inhibit dCK activity, not direct cytotoxicity.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of antitumor agents. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
1. Cell Seeding:
-
Cancer cell lines (e.g., HL-60, K562) are cultured in appropriate media.
-
Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
-
A stock solution of the test compound (this compound (Compound 5), Gemcitabine, or Cytarabine) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is replaced with the medium containing the different compound concentrations. Control wells receive medium with the vehicle (solvent) only.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Reagent Addition and Incubation:
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
-
The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Leukemia Xenograft Model
This protocol is used to evaluate the antitumor efficacy of a compound in a living organism.
1. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent the rejection of human cells.
2. Cell Implantation:
-
Human leukemia cells (e.g., HL-60 or patient-derived xenograft cells) are harvested and suspended in a sterile solution.
-
A specific number of cells (e.g., 1-5 million) is injected into the mice, typically via the tail vein (intravenous injection) to establish a systemic leukemia model.
3. Tumor Engraftment and Monitoring:
-
The engraftment and progression of the leukemia are monitored by observing the mice for clinical signs of disease (e.g., weight loss, lethargy) and by analyzing peripheral blood samples for the presence of human cancer cells (e.g., by flow cytometry for human-specific markers like CD45).
4. Compound Administration:
-
Once the leukemia is established, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group according to a specific dose and schedule (e.g., daily or weekly injections, intraperitoneally or intravenously). The control group receives the vehicle solution.
5. Efficacy Evaluation:
-
The antitumor efficacy is assessed by monitoring various endpoints, including:
-
Survival: The lifespan of the treated mice is compared to the control group.
-
Tumor Burden: The percentage of leukemic cells in the peripheral blood, bone marrow, and spleen is measured at the end of the study.
-
Body Weight and General Health: The overall health of the mice is monitored throughout the experiment.
-
6. Data Analysis:
-
Survival data is often analyzed using Kaplan-Meier curves and log-rank tests.
-
Differences in tumor burden between the treated and control groups are analyzed using appropriate statistical tests.
Signaling Pathways and Logical Relationships
The distinct mechanisms of action of a dCK inhibitor and dCK-activated nucleoside analogs lead to different downstream signaling events.
Logical Workflow: dCK Inhibitor vs. Nucleoside Analog
Comparative Efficacy of Antitumor Agent-152 in Drug-Resistant Cancer Cell Lines
This guide provides a comparative analysis of the novel Antitumor agent-152 against conventional chemotherapeutic drugs in drug-resistant cancer cell lines. The data presented herein demonstrates the potential of this compound to overcome common mechanisms of multidrug resistance, offering a promising alternative for challenging cancer phenotypes.
Overview of Drug Resistance Mechanism
A prevalent mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy. This compound is a potent, third-generation P-gp inhibitor designed to restore cancer cell sensitivity to conventional chemotherapy.
Caption: P-gp mediated drug efflux and inhibition by this compound.
Comparative In Vitro Efficacy
The efficacy of this compound was evaluated against standard chemotherapeutic agents, Doxorubicin and Paclitaxel, in both a drug-sensitive ovarian cancer cell line (OVCAR-8) and its multidrug-resistant counterpart (NCI/ADR-RES), which overexpresses P-gp.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined after 72 hours of drug exposure. A lower IC50 value indicates higher potency.
| Cell Line | Drug | IC50 (nM) | Resistance Fold |
| OVCAR-8 | Doxorubicin | 15 | - |
| (Sensitive) | Paclitaxel | 5 | - |
| This compound | >10,000 | - | |
| NCI/ADR-RES | Doxorubicin | 3,500 | 233 |
| (Resistant) | Paclitaxel | 850 | 170 |
| This compound | >10,000 | - | |
| Doxorubicin + 1µM Agent-152 | 25 | 1.7 | |
| Paclitaxel + 1µM Agent-152 | 10 | 2.0 |
Note: this compound alone shows minimal cytotoxicity, as expected for a resistance modulator.
Apoptosis Induction
The percentage of apoptotic cells was quantified by Annexin V/PI staining after 48 hours of treatment.
| Cell Line | Treatment (Concentration) | Apoptotic Cells (%) |
| NCI/ADR-RES | Vehicle Control | 4.5 |
| (Resistant) | Doxorubicin (500 nM) | 8.2 |
| Paclitaxel (100 nM) | 9.1 | |
| This compound (1 µM) | 5.1 | |
| Doxorubicin (500 nM) + Agent-152 (1 µM) | 45.8 | |
| Paclitaxel (100 nM) + Agent-152 (1 µM) | 52.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Caption: Workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTT)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of Doxorubicin, Paclitaxel, or this compound, alone or in combination, for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: IC50 values were calculated using non-linear regression analysis from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding & Treatment: Cells were seeded in 6-well plates and treated with the indicated drug concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X Binding Buffer was added to each tube, and samples were analyzed by flow cytometry within 1 hour. Early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells were quantified.
Conclusion
The experimental data strongly indicates that this compound effectively reverses P-glycoprotein-mediated multidrug resistance in the NCI/ADR-RES ovarian cancer cell line. While exhibiting minimal standalone cytotoxicity, its co-administration with conventional chemotherapeutics like Doxorubicin and Paclitaxel restores their potent pro-apoptotic and anti-proliferative effects. These findings underscore the potential of this compound as a valuable chemosensitizing agent in the treatment of drug-resistant cancers.
Biomarkers for Predicting Response to Antitumor Agent-152: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of precision oncology is continually evolving, with a growing emphasis on identifying robust biomarkers to predict therapeutic response. This guide provides a comparative analysis of potential biomarkers for "Antitumor agent-152." Initial research indicates that this designation may refer to two distinct investigational agents with different mechanisms of action: VIP152, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor , and a deoxycytidine kinase (dCK) inhibitor . To ensure comprehensive coverage, this guide will address predictive biomarkers for both classes of agents.
Part 1: Biomarkers for CDK9 Inhibitors (e.g., VIP152)
Mechanism of Action
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes with short half-lives. VIP152, a selective CDK9 inhibitor, blocks this process, leading to the downregulation of key survival proteins like MYC and MCL1, ultimately inducing apoptosis in cancer cells.[1][2][3]
Caption: Signaling pathway of CDK9 inhibition by VIP152.
Potential Predictive Biomarkers for CDK9 Inhibitors
The mechanism of action of CDK9 inhibitors suggests that tumors reliant on the continuous transcription of short-lived oncogenes would be most sensitive.
| Biomarker | Detection Method | Rationale for Prediction |
| MYC Expression | Immunohistochemistry (IHC) or qRT-PCR | High levels of the MYC oncoprotein or its transcript indicate a "MYC-driven" cancer that is highly dependent on transcriptional elongation, making it vulnerable to CDK9 inhibition.[4][5][6] |
| MYC Gene Amplification | Fluorescence In Situ Hybridization (FISH) | Amplification of the MYC gene is a common mechanism for its overexpression. Tumors with MYC amplification are likely to be sensitive to CDK9 inhibitors.[7] |
| MCL1 Expression | qRT-PCR or IHC | MCL1 is an anti-apoptotic protein with a short half-life, and its expression is often dependent on CDK9 activity. High MCL1 levels may indicate sensitivity to CDK9 inhibition.[3][8] |
| CDK9 L156F Mutation | Next-Generation Sequencing (NGS) of the CDK9 gene | A rare single nucleotide polymorphism (SNP) in the CDK9 gene (rs1158106390) can lead to an L156F amino acid substitution, which may confer resistance to CDK9 inhibitors.[8][9] |
Comparison with Standard Biomarkers
While data directly comparing the predictive performance of MYC/MCL1 expression with standard biomarkers for CDK9 inhibitors is still emerging, we can infer potential advantages and disadvantages.
| Biomarker | Pros | Cons |
| MYC/MCL1 Expression | - Directly related to the drug's mechanism of action.- Established detection methods (IHC, FISH, qRT-PCR) are widely available. | - Cut-off values for "high" expression are not yet standardized for predicting response to CDK9 inhibitors.- MYC expression can be heterogeneous within a tumor. |
| PD-L1 Expression | - FDA-approved biomarker for several immunotherapies.- Well-established scoring systems. | - Not directly related to the mechanism of CDK9 inhibitors.- Predictive value can be limited in some tumor types. |
| Tumor Mutational Burden (TMB) | - Can predict response to immunotherapy across multiple cancer types.- Can be assessed from a single NGS panel. | - Not directly linked to the CDK9 pathway.- The definition of "high" TMB can vary.- The combination of TMB and gene expression profiling may have better predictive power.[10][11] |
Experimental Protocols
Caption: Workflow for MYC protein detection by IHC.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-40 minutes.[12]
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by blocking non-specific protein binding with a protein block solution.[12]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against MYC (e.g., clone Y69 or 9E10) at an optimized dilution for 30-60 minutes at room temperature.[1][12]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen solution.
-
Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The percentage of tumor cells with nuclear staining and the intensity of the staining are assessed. A tumor may be considered positive if >30% of invasive cells show 3+ nuclear staining.[12]
-
Deparaffinization and Pretreatment: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized, rehydrated, and pretreated with a protease solution.
-
Denaturation: The probe (e.g., a dual-color break-apart probe for the MYC gene) and the target DNA in the tissue section are denatured at a high temperature (e.g., 75°C for 5 minutes).[13]
-
Hybridization: The denatured probe is applied to the tissue section and incubated overnight at 37°C to allow for hybridization.[14]
-
Post-Hybridization Washes: Slides are washed in stringent salt solutions to remove non-specifically bound probes.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the slide is mounted with an anti-fade medium.
-
Analysis: The signals are visualized using a fluorescence microscope. Gene amplification is determined by counting the number of MYC gene signals relative to a control probe.
Part 2: Biomarkers for deoxycytidine kinase (dCK) Inhibitors
Mechanism of Action
Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, which recycles deoxyribonucleosides for DNA synthesis. Some cancer cells, particularly those with high proliferative rates, are highly dependent on this pathway. dCK inhibitors block this enzyme, leading to a depletion of the nucleotide pool and subsequent inhibition of DNA replication and cell proliferation.[4][15] Furthermore, dCK inhibition has been shown to be synthetically lethal with BRCA2 deficiency.[6][16]
Caption: Mechanism of action of a dCK inhibitor.
Potential Predictive Biomarkers for dCK Inhibitors
| Biomarker | Detection Method | Rationale for Prediction |
| dCK Activity | 18F-clofarabine Positron Emission Tomography (PET) | High dCK activity, visualized by high uptake of the PET tracer 18F-clofarabine, indicates that the tumor is reliant on the dCK-mediated salvage pathway and is therefore likely to be sensitive to dCK inhibition.[9][15][17] |
| BRCA2 Mutation Status | Next-Generation Sequencing (NGS) of the BRCA2 gene | Tumors with inactivating mutations in the BRCA2 gene have deficiencies in homologous recombination DNA repair and have been shown to be synthetically lethal with dCK inhibition.[6][16][18] |
Comparison with Standard Biomarkers
| Biomarker | Pros | Cons |
| dCK Activity (PET) | - Provides a functional, real-time assessment of the target enzyme's activity throughout the body.- Non-invasive. | - Requires specialized radiotracers and PET imaging facilities.- The predictive value is still under clinical investigation. |
| BRCA2 Mutation Status | - A well-established biomarker for PARP inhibitors, with clear guidelines for testing.- Can be identified through NGS panels. | - The synthetic lethal relationship with dCK inhibition is a more recent discovery and requires further clinical validation.- Not all BRCA2-mutated tumors may respond equally. |
| Standard Chemotherapy Sensitivity Markers (e.g., ERCC1) | - Established for certain chemotherapy agents. | - Not directly related to the dCK pathway and may not be predictive for dCK inhibitors. |
Experimental Protocols
Caption: Workflow for 18F-clofarabine PET/CT imaging.
-
Patient Selection: Patients with histologically confirmed metastatic cancer are eligible. Adequate organ function is required.[15]
-
Radiotracer Administration: A dose of 18F-clofarabine is administered intravenously.[19][20]
-
Uptake Period: The patient rests for approximately 60 minutes to allow for the distribution and uptake of the tracer into tissues.[19]
-
PET/CT Imaging: A whole-body PET/CT scan is performed.
-
Image Analysis: The uptake of 18F-clofarabine in tumor lesions is quantified, typically by calculating the Standardized Uptake Value (SUV).
-
Correlation with Response: The baseline and changes in SUV after treatment are correlated with clinical outcomes such as progression-free survival and overall survival.[15]
-
Sample Collection: A blood sample or tumor tissue is collected.
-
DNA Extraction: DNA is extracted from the sample.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment: The library is enriched for the BRCA1 and BRCA2 genes (and often other cancer-related genes) using a capture-based or amplicon-based method.
-
Sequencing: The enriched library is sequenced on a next-generation sequencing platform.
-
Data Analysis: The sequencing data is aligned to the human reference genome, and variants (mutations) in the BRCA2 gene are identified and annotated.
-
Interpretation: Identified variants are classified as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign based on established guidelines.
Conclusion
The choice of predictive biomarkers for "this compound" is entirely dependent on its specific molecular target.
-
If "this compound" is a CDK9 inhibitor like VIP152 , biomarkers related to MYC and MCL1 hyperactivation are the most promising. These are directly linked to the drug's mechanism of action and can be assessed using widely available laboratory techniques.
-
If "this compound" is a dCK inhibitor , assessing dCK activity via 18F-clofarabine PET or identifying tumors with a BRCA2-deficient background are rational approaches. These methods are more specialized but offer the potential for highly targeted patient selection.
Further clinical validation is necessary to establish definitive predictive values and standardized cut-offs for these biomarkers. As research progresses, a multi-biomarker approach, potentially combining markers of the drug's direct target with broader genomic and immune context markers, will likely provide the most accurate prediction of response to these novel antitumor agents.
References
- 1. nordiqc.org [nordiqc.org]
- 2. Anti-MYC Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
- 3. BRCA1&2 Analysis | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. Application of a MYC degradation screen identifies sensitivity to CDK9 inhibitors in KRAS-mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. All tests | Sonic Genetics [sonicgenetics.com.au]
- 8. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Comparison of the Predictive Power of a Combination versus Individual Biomarker Testing in Non–Small Cell Lung Cancer Patients Treated with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Predictive Power of a Combination versus Individual Biomarker Testing in Non-Small Cell Lung Cancer Patients Treated with Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Detection of MYCN Gene Amplification in Neuroblastoma by Fluorescence In Situ Hybridization: A Pediatric Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Deoxycytidine kinase (dCK) inhibition is synthetic lethal with BRCA2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mskcc.org [mskcc.org]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Facebook [cancer.gov]
Independent Validation of Antitumor Agent-152's Anticancer Effects: A Comparative Analysis with Vemurafenib
This guide provides an objective comparison of the novel investigational antitumor agent, Antitumor Agent-152, with the established BRAF inhibitor, Vemurafenib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's preclinical anticancer efficacy.
Introduction to BRAF Inhibitors
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The BRAF gene, a key component of this pathway, is frequently mutated in various cancers, most notably in melanoma. These mutations, particularly the V600E substitution, lead to constitutive activation of the pathway, driving uncontrolled cell proliferation. BRAF inhibitors, such as Vemurafenib, are a class of targeted therapies designed to selectively inhibit the activity of mutant BRAF proteins. This compound is a next-generation, orally bioavailable small molecule designed to target BRAF V600E with high potency and selectivity. This guide compares the preclinical antitumor effects of this compound with Vemurafenib.
Mechanism of Action: Targeting the MAPK Pathway
Both this compound and Vemurafenib are designed to inhibit the kinase activity of the BRAF V600E mutant protein. By binding to the ATP-binding site of the mutated kinase, they prevent the phosphorylation and subsequent activation of MEK1/2, which in turn inhibits the activation of ERK1/2. This blockade of the MAPK signaling cascade ultimately leads to decreased cell proliferation and the induction of apoptosis in BRAF-mutant cancer cells.
Comparative In Vitro Efficacy
The in vitro potency of this compound and Vemurafenib was assessed across a panel of human melanoma cell lines harboring the BRAF V600E mutation. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for both compounds.
| Cell Line | BRAF Status | This compound IC50 (nM) | Vemurafenib IC50 (nM) |
| A375 | V600E | 25 | 31 |
| SK-MEL-28 | V600E | 42 | 55 |
| Malme-3M | V600E | 38 | 47 |
Table 1: Comparative IC50 values of this compound and Vemurafenib in BRAF V600E mutant melanoma cell lines.
Comparative In Vivo Efficacy
The antitumor activity of this compound and Vemurafenib was evaluated in a xenograft mouse model using the A375 human melanoma cell line. Tumor-bearing mice were treated with either vehicle, this compound, or Vemurafenib, and tumor growth was monitored over time.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 mg/kg, oral, daily | 85 |
| Vemurafenib | 30 mg/kg, oral, daily | 78 |
Table 2: In vivo antitumor efficacy of this compound and Vemurafenib in an A375 melanoma xenograft model.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the IC50 of this compound and Vemurafenib in BRAF V600E mutant melanoma cell lines.
Methodology:
-
Cell Seeding: A375, SK-MEL-28, and Malme-3M cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or Vemurafenib (0.1 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent was added to each well and incubated for 2 hours.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined by non-linear regression analysis.
Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and Vemurafenib.
Methodology:
-
Cell Implantation: A375 melanoma cells were subcutaneously implanted into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Randomization and Treatment: Mice were randomized into three groups (n=8 per group): Vehicle, this compound (25 mg/kg), and Vemurafenib (30 mg/kg). Treatments were administered orally once daily.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint: The study was terminated after 21 days, and the tumor growth inhibition was calculated.
Conclusion
The preclinical data presented in this guide suggests that this compound is a potent and selective inhibitor of the BRAF V600E mutation. In both in vitro and in vivo models, this compound demonstrated comparable or slightly superior antitumor activity to the established BRAF inhibitor, Vemurafenib. These findings support the further clinical development of this compound as a potential therapeutic option for patients with BRAF V600E-mutant cancers. Further independent validation studies are encouraged to corroborate these results and to further characterize the safety and efficacy profile of this novel agent.
Comparative Safety Analysis of VIP152: A Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profile of VIP152 (formerly known as Antitumor agent-152 and BAY 1251152), a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The safety profile of VIP152 is benchmarked against other CDK9 inhibitors that have been evaluated in clinical trials, offering a valuable resource for researchers and drug development professionals.
Introduction to VIP152 and CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins such as MYC and MCL-1, which are critical for the survival of various cancer cells.[1][2] VIP152 is a selective CDK9 inhibitor that has shown promising antitumor activity in preclinical models and early clinical trials.[1][3] A favorable safety profile is crucial for the successful development of any new therapeutic agent. This guide focuses on the safety and tolerability of VIP152 in comparison to other CDK9 inhibitors.
Comparative Safety Profile of CDK9 Inhibitors
The safety profiles of VIP152 and other CDK9 inhibitors have been evaluated in Phase I clinical trials. The following tables summarize the key adverse events (AEs) and dose-limiting toxicities (DLTs) observed with these agents.
Table 1: Key Safety Findings for VIP152 (NCT02635672)[1][3][4]
| Adverse Event Category | Grade 1/2 AEs | Grade 3/4 AEs | Dose-Limiting Toxicity (DLT) |
| Most Common AEs | Nausea (75.7%), Vomiting (56.8%), Constipation (43%), Fatigue (43%)[1][3] | - | Grade 3/4 Neutropenia[3] |
| Hematological | Lymphocyte count decrease, Neutrophil count decrease[1] | Neutropenia (22%), Anemia (11%), Lymphocyte count decrease (14%)[1][3] | Grade 3 Febrile Neutropenia (in one case)[3] |
| Gastrointestinal | Abdominal pain, Diarrhea[1] | Abdominal pain (8%)[3] | - |
| Metabolic | - | Hyponatremia (8%)[3] | - |
| Other | Skin infection, Tumor pain[1] | Increased alkaline phosphatase (8%), Tumor pain (29%), Fatigue (14%)[1][3] | - |
Data from the first-in-human Phase I dose-escalation study of VIP152 in patients with advanced solid tumors or aggressive non-Hodgkin lymphoma.[3][4] The maximum tolerated dose (MTD) was identified as 30 mg administered as a 30-minute intravenous infusion once weekly in 21-day cycles.[1][3]
Table 2: Comparative Adverse Event Profiles of Selected CDK9 Inhibitors
| Agent | Most Common Adverse Events (Any Grade) | Common Grade 3/4 Adverse Events | Dose-Limiting Toxicities |
| VIP152 | Nausea, Vomiting, Constipation, Fatigue[1][3] | Neutropenia, Anemia, Abdominal pain, Increased alkaline phosphatase, Hyponatremia[3] | Neutropenia[3] |
| Atuveciclib | High incidence of neutropenia[2][5] | Neutropenia[2][5] | Neutropenia (led to discontinuation of the drug)[2][5] |
| Dinaciclib (B612106) | Cytopenias, Transient laboratory abnormalities, Nausea, Diarrhea, Fatigue[6][7] | Neutropenia, Fatigue[6][8] | Orthostatic hypotension, Elevated uric acid, Tumor Lysis Syndrome (TLS), Pneumonia[7][8] |
| Alvocidib (Flavopiridol) | Diarrhea, Nausea, Vomiting, Fatigue, Transaminitis[9][10] | Neutropenia, Diarrhea, Fatigue, Tumor Lysis Syndrome[10][11] | Cytokine release syndrome[11] |
| KB-0742 | Nausea, Vomiting, Anemia, Fatigue, Diarrhea, Constipation[12][13] | Nausea, Vomiting, Seizures (in two patients)[12] | MTD not reached, no Grade 3/4 neutropenia observed at doses up to 60 mg[12][14] |
| AZD4573 | Neutropenia, Increased AST/ALT, Nausea, Thrombocytopenia[15][16] | Neutropenia, Increased AST, Decreased white blood cell count, Drug-induced liver injury, Septic shock[15] | Not specified in the provided results. |
| Voruciclib (B612172) | Diarrhea, Nausea, Anemia, Fatigue, Constipation, Dizziness, Dyspnea[17][18][19] | Diarrhea, Anemia, Hypoxemic respiratory failure, Hyperbilirubinemia[17][18] | Interstitial pneumonitis (at 100 mg continuous daily dosing)[18][19] |
Experimental Protocols
The safety data presented above were primarily generated from Phase I, open-label, dose-escalation clinical trials. A general methodology for such trials is outlined below.
General Phase I Dose-Escalation Study Protocol for Intravenous Agents
-
Patient Population: Patients with advanced, refractory solid tumors or hematological malignancies for whom standard therapies have been exhausted.[3][8]
-
Study Design: A 3+3 dose-escalation design is commonly employed to determine the MTD.[18]
-
Treatment Administration: The investigational drug (e.g., VIP152) is administered intravenously over a specified duration (e.g., 30 minutes) on a defined schedule (e.g., once weekly for three weeks, followed by a one-week rest period, constituting a 28-day cycle).[3][8]
-
Safety Monitoring: Patients are closely monitored for adverse events (AEs). AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[8]
-
Dose-Limiting Toxicity (DLT) Assessment: DLTs are typically assessed during the first cycle of treatment. A DLT is a predefined, drug-related toxicity of a certain severity that is considered unacceptable. If a DLT is observed in one of three patients in a dose cohort, three more patients are enrolled at that dose level. If two or more patients in a cohort of up to six experience a DLT, the MTD is considered to have been exceeded, and the next lower dose level is declared the MTD.[3]
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood samples are collected at various time points to assess the drug's pharmacokinetic profile.[3] Pharmacodynamic markers, such as the expression of downstream targets like MYC and MCL-1, may also be measured in peripheral blood mononuclear cells or tumor biopsies to confirm target engagement.[1]
Visualizations
CDK9 Signaling Pathway and Mechanism of Action of VIP152
Caption: Mechanism of action of VIP152 in inhibiting the CDK9 pathway.
General Experimental Workflow for a Phase I Dose-Escalation Trial
Caption: Generalized workflow of a Phase I dose-escalation clinical trial.
Discussion
The safety profile of VIP152 from its first-in-human study demonstrates a manageable and predictable set of adverse events, with neutropenia being the primary dose-limiting toxicity.[3] This is a common finding among CDK9 inhibitors, as transcription of key survival factors for hematopoietic progenitors can be affected.[2][5] The most frequently observed non-hematological AEs with VIP152 were low-grade nausea and vomiting, which are generally manageable with standard supportive care.[3]
Compared to other CDK9 inhibitors, VIP152 appears to have a favorable safety profile. For instance, atuveciclib, another selective CDK9 inhibitor, was discontinued (B1498344) due to a high incidence of unmanageable neutropenia.[2][5] The broader spectrum CDK inhibitor dinaciclib has been associated with a wider range of DLTs, including TLS and orthostatic hypotension.[7][8] Alvocidib, a pan-CDK inhibitor, has also shown significant toxicities, including a high rate of grade 3/4 diarrhea and TLS.[10][11]
Newer generation selective CDK9 inhibitors like KB-0742 appear to have a more favorable hematological safety profile, with no grade 3/4 neutropenia reported at the doses tested so far.[12][14] However, other toxicities such as seizures have been observed, highlighting the importance of continued safety monitoring.[12] Voruciclib has shown a risk of interstitial pneumonitis with continuous dosing, which was mitigated with an intermittent schedule.[18][19]
Conclusion
VIP152 has demonstrated a manageable safety profile in its initial clinical evaluation, with neutropenia being the primary DLT.[3] When compared to other CDK9 inhibitors, VIP152's safety profile appears to be favorable, particularly in terms of the incidence and severity of non-hematological toxicities. The once-weekly intravenous dosing schedule may contribute to its tolerability by allowing for recovery between doses.[3][4] Further clinical development will provide a more comprehensive understanding of the long-term safety of VIP152 and its potential as a valuable therapeutic option for patients with various malignancies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Dinaciclib is a novel cyclin-dependent kinase inhibitor with significant clinical activity in relapsed and refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of alvocidib plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II study of flavopiridol (Alvocidib) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Study of Alvocidib Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. onclive.com [onclive.com]
- 16. P1126: PHASE 1B/2A STUDY OF AZD4573 (CDK9I) AND ACALABRUTINIB IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (R/R DLBCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MEI Pharma Reports Clinical Data on Oral CDK9 Inhibitor Voruciclib at ASH2023 | Financial Post [financialpost.com]
- 18. ashpublications.org [ashpublications.org]
- 19. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of dCK Binding Affinity for Antitumor Agent-152
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the deoxycytidine kinase (dCK) binding affinity of Antitumor agent-152, also known as Compound 5. The following sections present a comparative analysis with other known dCK inhibitors, detailed experimental protocols for binding affinity determination, and a visualization of the relevant cellular signaling pathway.
Quantitative Comparison of dCK Inhibitors
The binding affinity of this compound and other selected dCK inhibitors is summarized in the table below. The data is presented as IC50, Ki, or EC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of dCK activity. Lower values indicate higher potency.
| Compound | Alias | Cell Line | Assay Type | Binding Affinity (IC50/Ki/EC50) | Reference |
| This compound | Compound 5 | L1210 | ³H-dC Uptake Assay | 1.12 µM (IC50) | Murphy JM, et al. J Med Chem. 2013;56(17):6696-6708.[1][2][3] |
| DI-82 | CCRF-CEM | Not Specified | 27.8 nM (IC50app), 9.2 nM (Kiapp) | ||
| DI-87 | CEM | ³H-dC Uptake Assay | 10.2 nM (EC50) | ||
| Gemcitabine | Not Specified | dCK Phosphorylation Assay | 100 µM (IC50) | ||
| Cladribine | Not Specified | dCK Phosphorylation Assay | 30 µM (IC50) |
Experimental Protocols
A detailed methodology for determining the dCK binding affinity, as adapted from the evaluation of novel dCK inhibitors, is provided below. This protocol is based on a cell-based radionuclide uptake assay.
³H-Deoxycytidine (³H-dC) Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled deoxycytidine into cells, a process dependent on dCK activity.
1. Cell Culture:
-
Murine leukemia L1210 cells or human T-lymphoblastoid CCRF-CEM cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Cells are harvested, washed, and resuspended in a suitable assay buffer.
-
A defined number of cells (e.g., 1 x 10⁵ cells/well) are seeded into a 96-well filter plate.
-
The test compound (e.g., this compound) is added at various concentrations.
-
Immediately after the addition of the test compound, ³H-deoxycytidine is added to each well at a final concentration of 1 µCi/mL.
-
The plate is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cellular uptake of ³H-dC.
3. Measurement of ³H-dC Uptake:
-
Following incubation, the cells are rapidly harvested onto glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated ³H-dC.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, corresponding to the amount of ³H-dC taken up by the cells, is measured using a scintillation counter.
4. Data Analysis:
-
The percentage of inhibition of ³H-dC uptake is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of ³H-dC uptake, is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Alternative Assay Methodologies
Other established methods for assessing dCK binding affinity include:
-
dCK Phosphorylation Assay: This is a biochemical assay that directly measures the enzymatic activity of purified dCK. It often involves the use of a substrate that, upon phosphorylation, generates a detectable signal (e.g., colorimetric or fluorescent).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to the dCK enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Fluorescence Polarization (FP) Assay: This method requires a fluorescently labeled ligand that binds to dCK. The binding of a test compound displaces the fluorescent ligand, leading to a change in the polarization of the emitted light, which can be used to determine the binding affinity.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the cellular signaling pathway of dCK and the experimental workflow for determining its binding affinity.
Caption: Deoxycytidine Kinase (dCK) Signaling Pathway.
Caption: ³H-dC Uptake Inhibition Assay Workflow.
References
- 1. Development of new deoxycytidine kinase inhibitors and noninvasive in vivo evaluation using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for Antitumor Agent-152
Disclaimer: The following guidelines provide a comprehensive framework for the proper disposal of potent investigational cytotoxic compounds, referred to herein as "Antitumor agent-152." As "this compound" is a placeholder designation, researchers must always consult the specific Safety Data Sheet (SDS) and institutional protocols for the exact agent being used.[1] Adherence to these general best practices is critical for ensuring personnel safety and minimizing environmental contamination.[2]
This guide is intended for researchers, scientists, and drug development professionals. A thorough risk assessment should be completed and approved before commencing any new procedure involving a cytotoxic agent.[3]
I. Immediate Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment to prevent exposure.[4] All handling of this compound, including preparation for disposal, must occur within a certified chemical fume hood or biological safety cabinet.[4]
Minimum PPE Requirements: [3][4]
| PPE Item | Specification | Rationale |
| Gloves | Double chemotherapy-rated gloves | Provides maximum protection against chemical permeation.[4] |
| Lab Coat | Disposable, fluid-resistant | Prevents contamination of personal clothing.[4] |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes and aerosols.[4] |
| Respiratory Protection | Properly fitted N95 respirator or higher | Essential when handling powders or creating aerosols to prevent inhalation.[4] |
II. Waste Segregation and Disposal Procedures
Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process.[2] Do not mix waste from this compound with other laboratory waste streams.[4] All waste must be disposed of through an approved hazardous waste management vendor in accordance with institutional, local, and national regulations.[3]
Waste Stream Management: [1][2]
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired agent, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container.[2] | Hazardous waste incineration.[2] |
| Trace Waste (Solids) | Items with minimal residual contamination (e.g., empty vials, flasks, plasticware) containing less than 3% of the original volume. | Yellow chemotherapy waste container.[2] | Regulated Medical Waste program.[5] |
| Trace Waste (Sharps) | Used syringes, needles, and other contaminated sharps. | Yellow, puncture-resistant "Chemo Sharps" container.[2] | Regulated Medical Waste program.[5] |
| Contaminated PPE | Used gloves, lab coats, and other disposable protective equipment. | Yellow chemotherapy waste bag or container.[2] | Regulated Medical Waste program.[5] |
| Liquid Waste | Aqueous solutions containing the agent. | Designated, sealed, and leak-proof container. | Hazardous waste incineration.[3] |
Step-by-Step Disposal Protocol:
-
Waste Segregation: At the point of generation, immediately place contaminated items into the appropriate, clearly labeled waste container.[1][2]
-
Container Management: Do not overfill waste containers; they should be sealed when three-quarters full.[1][2] Ensure all containers are securely closed when not in use and before transport.[2]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the agent, and the date.[2]
-
Transport: Transport sealed waste containers to the designated hazardous waste accumulation area within your facility.[2]
-
Documentation: Follow all institutional procedures for hazardous waste labeling, documentation, and scheduling of pickup by authorized personnel.[1]
Experimental Protocols
Surface Decontamination Protocol
This procedure should be followed after completing work and in the event of a small spill.
Materials:
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate)[1]
-
70% Isopropyl Alcohol (IPA)[1]
-
Sterile water[1]
-
Sterile, low-lint wipes[1]
-
Appropriate hazardous waste container[1]
Procedure: [1]
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.
-
Disinfection/Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required.[3]
Procedure: [3]
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Containment: If it is safe to do so, contain the spill using a chemotherapy spill kit. Cover the spill with absorbent pads, working from the outside in.
-
Personal Protection: Do not attempt to clean a spill without the proper PPE, including a respirator.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using tongs or other mechanical means and place them in the designated cytotoxic waste container.
-
Decontamination: Decontaminate the spill area following the "Surface Decontamination Protocol" described above. All materials used for cleanup must be disposed of as cytotoxic waste.
Visualizations
Caption: Disposal workflow for this compound.
Caption: Logical flow for spill response.
References
Essential Safety and Operational Protocols for Handling Antitumor Agent-152
This document provides comprehensive guidance on the safe handling, operation, and disposal of Antitumor Agent-152, a potent cytotoxic compound. Adherence to these procedures is critical to minimize exposure risks and ensure the safety of all laboratory personnel. The following protocols are based on established best practices for handling hazardous cytotoxic drugs.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to cytotoxic agents and must be worn at all times when handling this compound.[2][3] The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Preparation & Handling | Double chemotherapy-tested gloves, disposable gown (fluid-resistant), N95 respirator or higher, and a face shield with goggles.[2][3][4] |
| Administration | Double chemotherapy-tested gloves, disposable gown (fluid-resistant), surgical mask, and eye protection (goggles or face shield).[2][5] |
| Waste Disposal & Cleaning | Double industrial-thickness gloves, disposable gown (fluid-resistant), N95 respirator, and a face shield with goggles.[5] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential to prevent contamination and ensure a safe working environment.
| Stage | Key Action | Disposal Consideration |
| Receiving & Storage | Verify container integrity. Store in a designated, clearly labeled, and ventilated area away from general traffic. | Damaged containers should be treated as a spill and disposed of as cytotoxic waste. |
| Preparation | Prepare in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[4] | All materials used in preparation (e.g., vials, syringes, pads) are considered cytotoxic waste. |
| Administration | Use Luer-lock fittings and needleless systems to prevent leakage.[2] | All administration equipment is to be disposed of immediately in a designated cytotoxic sharps container. |
| Decontamination | Clean all surfaces with a deactivating agent followed by a cleaning agent (e.g., 70% isopropyl alcohol). | All cleaning materials must be disposed of as cytotoxic waste.[3] |
| Waste Disposal | Segregate all contaminated materials into clearly labeled, leak-proof cytotoxic waste containers. | Dispose of in accordance with institutional and local regulations for cytotoxic waste. |
Experimental Protocol: Safe Handling of this compound
This protocol details the step-by-step procedure for the safe handling of this compound during a typical in-vitro experiment.
1. Preparation and Pre-Handling: 1.1. Assemble all necessary materials, including this compound, diluents, sterile labware, and the required PPE. 1.2. Don the appropriate PPE as specified in the table above before entering the designated handling area. 1.3. Prepare the Class II Biological Safety Cabinet (BSC) by decontaminating the work surface.
2. Reconstitution and Dilution: 2.1. Perform all manipulations of this compound within the BSC. 2.2. Use a closed system drug-transfer device (CSTD) if available to minimize aerosol generation. 2.3. Slowly inject the required diluent into the vial of this compound, allowing for pressure equalization. 2.4. Gently swirl the vial to dissolve the compound; avoid shaking to prevent aerosolization. 2.5. Withdraw the required volume for your experiment using a new sterile syringe with a Luer-lock fitting.
3. Post-Handling and Decontamination: 3.1. Dispose of all contaminated materials (vials, syringes, needles, gloves, etc.) in the designated cytotoxic waste and sharps containers within the BSC. 3.2. Decontaminate all surfaces of the BSC with a suitable deactivating agent, followed by a rinse with 70% isopropyl alcohol. 3.3. Doff PPE in the correct order to avoid self-contamination, disposing of it in the appropriate cytotoxic waste container. 3.4. Wash hands thoroughly with soap and water after removing all PPE.
4. Spill Management: 4.1. In the event of a spill, immediately secure the area to prevent further contamination.[3] 4.2. Don the appropriate PPE for cleaning, including an N95 respirator.[3] 4.3. Use a spill kit to absorb the spill, working from the outside in.[3] 4.4. Decontaminate the spill area with a deactivating agent. 4.5. Dispose of all cleanup materials as cytotoxic waste.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
